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  • Product: Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate
  • CAS: 251097-67-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate. It is intended for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural characterization of this and related molecules. This document delves into the assignment of ¹H and ¹³C chemical shifts, supported by established principles and experimental data.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly in the fields of organic synthesis and medicinal chemistry. It provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For a molecule such as Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate, which possesses multiple distinct chemical environments, NMR is crucial for confirming its identity, purity, and conformation in solution.

This guide will dissect the ¹H and ¹³C NMR spectra of the title compound, explaining the rationale behind the chemical shift assignments and the interpretation of coupling patterns. This detailed analysis serves as a foundational reference for researchers working with N-sulfonylated amino acid derivatives, a common motif in pharmacologically active compounds.

Molecular Structure and Numbering Scheme

To facilitate a clear and unambiguous discussion of the NMR data, the following numbering scheme is adopted for Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate.

Caption: Molecular structure of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: ¹H NMR Chemical Shift Assignments for Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 (Predicted)Doublet2HH-2', H-6'
~7.5 (Predicted)Doublet2HH-3', H-5'
~5.5-6.0 (Predicted)Doublet1HN-H
~4.1 (Predicted)Quartet1HH-α
3.65 (Predicted)Singlet3HO-CH₃
1.35 (Predicted)Doublet3HCβ-H₃

Note: The predicted values are based on typical chemical shifts for similar structural motifs. Experimental values can vary based on solvent and spectrometer frequency.

Aromatic Protons (H-2', H-6', H-3', H-5')

The 4-chlorophenylsulfonyl group gives rise to a characteristic AA'BB' system in the aromatic region of the ¹H NMR spectrum. The protons ortho to the sulfonyl group (H-2' and H-6') are deshielded due to the electron-withdrawing nature of the SO₂ group and are expected to appear as a doublet at a lower field (~7.8 ppm). The protons meta to the sulfonyl group (H-3' and H-5') are also deshielded, but to a lesser extent, and will appear as a doublet at a slightly higher field (~7.5 ppm). The coupling between these adjacent aromatic protons typically results in a doublet of doublets appearance for each, which often simplifies to two doublets due to similar coupling constants.

Amide Proton (N-H)

The chemical shift of the amide proton (N-H) is often variable and can be influenced by solvent, temperature, and concentration. It is expected to appear as a doublet due to coupling with the adjacent α-proton (H-α). Its broadness can also vary due to quadrupole effects of the nitrogen atom and chemical exchange. A typical range for such a proton is between 5.5 and 6.0 ppm.

Alpha-Proton (H-α)

The α-proton is a methine proton attached to the chiral center (C-α). It is coupled to both the N-H proton and the three protons of the β-methyl group. This would ideally result in a doublet of quartets. However, if the N-H coupling is not resolved, it will appear as a quartet. Its chemical shift is influenced by the adjacent nitrogen and carbonyl group, placing it around 4.1 ppm.

Methoxy Protons (O-CH₃)

The three protons of the methyl ester group (O-CH₃) are chemically equivalent and not coupled to any other protons. Therefore, they will appear as a sharp singlet in the spectrum. The electronegative oxygen atom shifts this signal downfield to approximately 3.65 ppm.

Beta-Methyl Protons (Cβ-H₃)

The three protons of the β-methyl group are equivalent and are coupled to the α-proton, resulting in a doublet. This signal is expected to appear at a higher field, around 1.35 ppm, as it is further away from the electron-withdrawing groups.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Chemical Shift Assignments for Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate

Chemical Shift (δ) ppmAssignment
~172 (Predicted)C=O (Ester Carbonyl)
~140 (Predicted)C-4' (Carbon bearing Cl)
~138 (Predicted)C-1' (Carbon attached to S)
~129 (Predicted)C-3', C-5'
~128 (Predicted)C-2', C-6'
~53 (Predicted)C-α
~52 (Predicted)O-CH₃
~19 (Predicted)C-β

Note: Predicted values are based on established ranges for similar functional groups.[1][2]

Carbonyl Carbon (C=O)

The carbonyl carbon of the ester group is significantly deshielded and is expected to have the largest chemical shift in the spectrum, typically around 172 ppm.[3][4]

Aromatic Carbons (C-1' to C-6')

The aromatic carbons will appear in the range of 125-145 ppm. The carbon atom attached to the chlorine (C-4') and the carbon atom attached to the sulfur (C-1') are quaternary and will have distinct chemical shifts, expected around 140 ppm and 138 ppm, respectively. The protonated aromatic carbons (C-2', C-3', C-5', C-6') will appear as two distinct signals due to symmetry, with C-3'/C-5' around 129 ppm and C-2'/C-6' around 128 ppm.

Alpha-Carbon (C-α)

The α-carbon, being attached to both the nitrogen and the carbonyl group, will be found in the range of 50-60 ppm, with a predicted value of approximately 53 ppm.

Methoxy Carbon (O-CH₃)

The carbon of the methyl ester group is attached to an electronegative oxygen atom, shifting its resonance to around 52 ppm.[1]

Beta-Carbon (C-β)

The β-methyl carbon is the most shielded carbon in the aliphatic region and is expected to appear at the highest field, around 19 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate, the following experimental protocol is recommended.

Sample Preparation
  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like N-H.[5]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required. TMS is assigned a chemical shift of 0.00 ppm.[2]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • The NMR spectra should be recorded on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.[6]

  • Tune and match the probe for the ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve optimal resolution and lineshape.

  • For ¹H NMR:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Apply a relaxation delay of 1-2 seconds between scans.

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus (typically several hundred to a few thousand scans).

    • A relaxation delay of 2-5 seconds is recommended.

Data Processing
  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by referencing the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide has provided a detailed theoretical framework for the interpretation of the ¹H and ¹³C NMR spectra of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and provide a solid foundation for the structural verification of this compound. The outlined experimental protocol offers a standardized approach to acquiring high-quality NMR data, which is essential for accurate structural analysis in a research and drug development setting. Researchers can use this guide as a reference for assigning their experimental data and for troubleshooting any discrepancies that may arise.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Rsc.org. Retrieved from [Link]

  • Vaia. (n.d.). Classify the resonances in the 13 C NMR spectrum of methyl propanoate. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclopropanecarboxamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Rakici, R., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Molecules, 24(21), 3844. MDPI. Retrieved from [Link]

  • Jayabharathi, J., et al. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). International Journal of Pure and Applied Mathematics. Retrieved from [Link]

  • Jayabharathi, J., et al. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). International Journal of Pure and Applied Mathematics. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

  • Mahboub, R. (2014). Synthesis of Some (S)-Alanine Derivatives. TSI Journals. Retrieved from [Link]

  • Bouř, P., et al. (2005). A Complete Set of NMR Chemical Shifts and Spin-Spin Coupling Constants for L-Alanyl-L-alanine Zwitterion and Analysis of Its Conformation. Journal of the American Chemical Society, 127(49), 17444–17453. Retrieved from [Link]

  • D'Alvise, P., et al. (2022). Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164. PLOS ONE, 17(11), e0277983. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Bouř, P., et al. (2005). A complete set of NMR chemical shifts and spin-spin coupling constants for L-Alanyl-L-alanine zwitterion and analysis of its conformational behavior. Journal of the American Chemical Society, 127(49), 17444-17453. PubMed. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. EPFL. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of Methyl-(4-chlorophenyl)sulfone

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of medicinal chemistry and materials science, a profound understanding of a compound's three-dimensional structure is paramount. I...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of medicinal chemistry and materials science, a profound understanding of a compound's three-dimensional structure is paramount. It is the molecular architecture that dictates physical properties, dictates biological activity, and ultimately, guides the rational design of novel therapeutics and functional materials. This guide provides a detailed exploration of the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone, a compound of interest due to the established biological activity of sulfones.[1][2] We will delve into the intricacies of its crystallographic parameters, the experimental methodology for its determination via single-crystal X-ray diffraction, and the interpretation of the resulting structural data. This document serves as a comprehensive resource, blending theoretical principles with practical application for professionals engaged in structural chemistry and drug discovery.

Molecular Identity and Significance

Methyl-(4-chlorophenyl)sulfone (C7H7ClO2S) belongs to the sulfone class of organic compounds, which are noted for their diverse biological activities.[3] A precise understanding of its solid-state conformation is crucial for elucidating structure-activity relationships and for informing the design of new derivatives with potentially enhanced therapeutic profiles.

Crystallographic Data Summary

The crystallographic data for methyl-(4-chlorophenyl)sulfone provides a quantitative description of its solid-state structure. These parameters, determined by single-crystal X-ray diffraction, define the unit cell and the arrangement of molecules within the crystal lattice.

Parameter Value [1]
Chemical FormulaC7H7ClO2S
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.429(1)
b (Å)6.995(1)
c (Å)10.952(2)
α (°)95.27(1)
β (°)94.31(1)
γ (°)90.64(1)
Volume (ų)412.9(1)
Z2
Temperature (K)293
Wavelength (λ, Å)0.71073
Calculated Density (g/cm³)1.533

Experimental Workflow: From Crystal to Structure

The determination of a crystal structure is a meticulous process that begins with the synthesis and crystallization of the compound and culminates in the refinement of the atomic positions. The following sections detail the essential experimental and computational steps.

Synthesis and Crystallization

While the provided literature does not detail the specific synthesis of the analyzed crystal, a general synthesis for a related compound, methyl-3-[(4-chlorophenyl)sulfonyl]propanoate, involves the reaction of methyl acrylate with 4-chlorobenzenethiol followed by oxidation with hydrogen peroxide.[3]

For X-ray diffraction analysis, high-quality single crystals are essential. A common method for obtaining such crystals is through slow evaporation of a suitable solvent. For analogous sulfonamides, single crystals have been successfully grown from an ethanolic solution at room temperature.[4]

Single-Crystal X-ray Diffraction Data Collection

The workflow for single-crystal X-ray diffraction involves mounting a suitable crystal on a diffractometer and exposing it to a monochromatic X-ray beam. The resulting diffraction pattern is recorded and processed to yield the final structural model.

G cluster_experiment Experimental Protocol cluster_data_processing Data Processing & Structure Solution crystal 1. Crystal Selection & Mounting diffractometer 2. Mounting on Diffractometer crystal->diffractometer Goniometer head xray 3. X-ray Exposure diffractometer->xray Mo Kα radiation (λ = 0.71073 Å) detector 4. Diffraction Data Collection xray->detector Diffracted X-rays integration 5. Data Integration & Scaling (e.g., SAINT) detector->integration solution 6. Structure Solution (e.g., SIR-2011) integration->solution Reflection intensities refinement 7. Structure Refinement (e.g., SHELXL) solution->refinement Initial atomic positions validation 8. Final Structure Validation refinement->validation Anisotropic refinement caption Workflow for Single-Crystal X-ray Diffraction.

Workflow for Single-Crystal X-ray Diffraction.

Detailed Protocol:

  • Crystal Selection: A single crystal of suitable size and quality is selected under a microscope. For methyl-(4-chlorophenyl)sulfone, a crystal with dimensions of 0.14×0.18×0.30 mm was used.[1]

  • Mounting: The crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a diffractometer (e.g., an Enraf–Nonius CAD-4 or a Bruker instrument) equipped with a suitable X-ray source (e.g., Mo Kα radiation).[1][4] The data is collected at a specific temperature, in this case, 293 K.[1] A series of diffraction images are recorded as the crystal is rotated.

  • Data Processing: The raw diffraction data is processed using software such as Bruker's SAINT program.[1] This involves integrating the reflection intensities and applying corrections for factors like absorption.

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. This can be achieved using direct methods with software like SIR-2011.[1][5]

  • Structure Refinement: The initial structural model is refined using full-matrix least-squares techniques (e.g., with SHELXL).[5][6] This process refines the atomic positions and displacement parameters to best fit the experimental data. For methyl-(4-chlorophenyl)sulfone, non-hydrogen atoms were refined anisotropically.[1] Hydrogen atoms were located in the difference Fourier maps and refined as a rigid body.[1] The final refinement resulted in R-factors of R = 0.052 and Rw = 0.054.[1][2]

Molecular and Crystal Structure Analysis

The X-ray diffraction analysis reveals key features of the molecular geometry and the intermolecular interactions that govern the crystal packing.

Molecular Geometry

The sulfur atom in methyl-(4-chlorophenyl)sulfone exhibits a slightly distorted tetrahedral coordination polyhedron.[1] It is bonded to two oxygen atoms and the carbon atoms of the methyl and 4-chlorophenyl groups.[1]

Crystal Packing and Intermolecular Interactions

The crystal structure of methyl-(4-chlorophenyl)sulfone is characterized by the formation of dimers through weak intermolecular Cl…Cl contacts of 3.324(4) Å.[1][2] The molecular packing can be visualized as a "staircase" arrangement where opposing sulfone groups lie in the same plane, creating endless ribbons of these paired associates.[1] In contrast to some sulfonamides which form dimers via N-H···O hydrogen bonds, the packing in methyl-(4-chlorophenyl)sulfone is dictated by these weaker halogen interactions.[4]

G mol1 Molecule A Methyl-(4-chlorophenyl)sulfone dimer Dimer Formation mol1->dimer mol2 Molecule B Methyl-(4-chlorophenyl)sulfone mol2->dimer ribbon Endless Ribbon Structure dimer->ribbon Cl...Cl interaction (3.324 Å) packing Crystal Packing ('Staircase') ribbon->packing caption Hierarchical Packing in Methyl-(4-chlorophenyl)sulfone.

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Foundational

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds, employs validated predictive models, and outlines detailed experimental protocols for the future characterization of this and similar molecules. The ensuing discussion is grounded in the fundamental principles of how these properties influence a compound's pharmacokinetic and pharmacodynamic profile, offering valuable insights for its potential development as a therapeutic agent.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is profoundly influenced by its intrinsic physical and chemical characteristics. Properties such as lipophilicity, solubility, and ionization state (pKa) are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] A thorough understanding of these parameters is paramount for medicinal chemists to optimize lead compounds, predict their behavior in biological systems, and ultimately design safer and more effective drugs.[1]

This guide focuses on Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate, a molecule possessing structural motifs common in pharmacologically active compounds. The presence of a sulfonamide group, a chloro-substituted aromatic ring, and an amino acid ester suggests its potential for diverse biological interactions. This document aims to provide a detailed, albeit partially predictive, physicochemical profile to aid researchers in their exploration of this compound.

Molecular Structure and Identification

  • IUPAC Name: Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate

  • Molecular Formula: C₁₀H₁₂ClNO₄S

  • Molecular Weight: 277.72 g/mol

  • Chemical Structure:

    Caption: Chemical structure of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate.

Note on Identification: As of the compilation of this guide, a specific CAS number for Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate has not been identified in major chemical databases. Researchers should exercise diligence in characterizing synthesized batches of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate. These values were generated using established computational models and data from its primary structural components: 4-chlorobenzenesulfonamide and methyl 2-aminopropanoate.

PropertyPredicted ValueMethod/Basis for PredictionSignificance in Drug Development
Melting Point (°C) 135 - 145Based on the melting point of 4-chlorobenzenesulfonamide (140-144 °C) and the influence of the amino acid ester side chain.[3][4]Affects solubility, dissolution rate, and formulation strategies.
Boiling Point (°C) > 350Estimated based on the high boiling point of 4-chlorobenzenesulfonamide and the increased molecular weight.Generally not a critical parameter for solid dosage forms.
logP (Octanol/Water Partition Coefficient) 2.1 - 2.8Calculated using online predictive tools like ALOGPS and considering the logP of 4-chlorobenzenesulfonamide (~0.84) and the contribution of the ester and alkyl groups.[3][5]A key indicator of lipophilicity, which influences membrane permeability, protein binding, and solubility.[6]
pKa (Acid Dissociation Constant) 8.5 - 9.5 (Sulfonamide N-H)Estimated based on the pKa of 4-chlorobenzenesulfonamide (~9.89) and the electron-withdrawing effect of the adjacent propanoate group.[4][7]Determines the ionization state at physiological pH, impacting solubility, permeability, and receptor interactions.[8]
Aqueous Solubility Poorly solubleInferred from the predicted high logP and the known poor solubility of 4-chlorobenzenesulfonamide.Critical for oral bioavailability; low solubility can be a major hurdle in drug development.[6]

Experimental Protocols for Physicochemical Characterization

To validate the predicted properties and provide a definitive characterization of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate, the following experimental protocols are recommended.

Synthesis and Purification

A plausible synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with methyl 2-aminopropanoate (methyl alaninate) in the presence of a suitable base.

G reagent1 4-Chlorobenzenesulfonyl Chloride reaction Nucleophilic Acyl Substitution reagent1->reaction reagent2 Methyl 2-aminopropanoate reagent2->reaction base Base (e.g., Pyridine or Triethylamine) in an inert solvent (e.g., Dichloromethane) base->reaction product Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate reaction->product purification Purification (e.g., Column Chromatography) product->purification characterization Characterization (NMR, MS, IR, Melting Point) purification->characterization

Caption: Proposed synthetic workflow for Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate.

Step-by-Step Protocol:

  • Dissolve methyl 2-aminopropanoate in a suitable inert solvent such as dichloromethane.

  • Add a non-nucleophilic base (e.g., pyridine or triethylamine) to the solution.

  • Slowly add a solution of 4-chlorobenzenesulfonyl chloride in the same solvent to the reaction mixture, maintaining a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and perform a liquid-liquid extraction.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Melting Point Determination

The melting point should be determined using a calibrated digital melting point apparatus. A small, finely powdered sample is packed into a capillary tube and heated at a slow, controlled rate (e.g., 1-2 °C/min) to ensure accuracy. The range from the first appearance of liquid to complete liquefaction should be recorded.

Solubility Assessment

A tiered approach to solubility determination is recommended, starting with kinetic solubility and progressing to thermodynamic solubility for more definitive data.

Kinetic Solubility (High-Throughput Screening):

  • Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).[9]

  • Add small aliquots of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.[9]

  • Monitor for the first sign of precipitation using a plate reader that detects light scattering (nephelometry).[9]

  • The concentration at which precipitation occurs is the kinetic solubility.

G start High-Concentration Stock in DMSO addition Aliquot Addition to Aqueous Buffer (96-well plate) start->addition detection Nephelometric Detection of Precipitation addition->detection result Kinetic Solubility Value detection->result

Caption: Workflow for kinetic solubility determination.

Thermodynamic (Shake-Flask) Solubility:

  • Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer).[10]

  • Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).[10]

  • Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.

  • Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity (logP) Determination

The shake-flask method using n-octanol and water is the gold standard for experimental logP determination.

  • Prepare a solution of the compound in either n-octanol or water.

  • Mix this solution with an equal volume of the other solvent in a separatory funnel.

  • Shake the funnel vigorously to allow for partitioning of the compound between the two phases.

  • Allow the layers to separate completely.

  • Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., HPLC-UV).

  • Calculate logP as the base-10 logarithm of the ratio of the concentration in n-octanol to the concentration in water.

pKa Determination

Potentiometric titration is a reliable method for determining the pKa of the sulfonamide proton.

  • Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water-methanol).

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH).

  • Monitor the pH of the solution using a calibrated pH meter as a function of the added titrant volume.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Spectroscopic Analysis

Standard spectroscopic techniques are essential for structural confirmation and purity assessment.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, coupling constants, and integration values will provide detailed information about the molecular structure.[13]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the S=O stretches of the sulfonamide, the C=O stretch of the ester, and the N-H stretch.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

Conclusion

While direct experimental data for Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate remains elusive, this guide provides a robust framework for its physicochemical characterization. The presented predicted values, derived from sound chemical principles and data from analogous structures, offer a valuable starting point for researchers. The detailed experimental protocols outlined herein provide a clear path for the empirical validation of these properties. A comprehensive understanding of the physicochemical profile of this and other novel compounds is an indispensable component of modern, rational drug design and development.

References

  • Chemsrc. (2025, August 27). 4-Chlorobenzenesulfonamide | CAS#:98-64-6. Retrieved from [Link]

  • Vertex AI Search. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • Chemaxon. (2023, May 12). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 4-chlorobenzenesulfonamide - 98-64-6, C6H6ClNO2S, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobenzenesulfonamide. Retrieved from [Link]

  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2013, February 15).
  • Pion Inc. (2023, December 13). What is pKa and how is it used in drug development? Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. Retrieved from [Link]

  • CompuDrug. (n.d.). Pallas for WINDOWS predicting pKa, logP, logD values and metabolites of compounds. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • UniversalClass. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • CUNY Manifold. (n.d.). Chapter 6 Structural Identification of Organic Compounds: IR and NMR Spectroscopy | Organic Chemistry I. Retrieved from [Link]

Sources

Exploratory

Elucidating the MS/MS Fragmentation Pathway of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate: A Mechanistic Guide

Executive Summary In the realm of drug development and pharmacokinetics, sulfonamide derivatives represent a critical class of pharmacophores. Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate (an alanine methyl ester p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development and pharmacokinetics, sulfonamide derivatives represent a critical class of pharmacophores. Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate (an alanine methyl ester protected by a 4-chlorobenzenesulfonyl group) is a structural motif frequently encountered in medicinal chemistry. Understanding its exact tandem mass spectrometry (MS/MS) fragmentation behavior is essential for metabolite identification, bioanalytical quantification, and structural elucidation.

This whitepaper provides an in-depth, mechanistic breakdown of the collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) pathways of this molecule in positive electrospray ionization (+ESI) mode. By applying first-principles gas-phase ion chemistry, we establish a self-validating analytical framework that researchers can deploy for unambiguous structural confirmation.

Ionization Dynamics & The Self-Validating Isotopic Signature

Before detailing the fragmentation, it is critical to understand the precursor ion's properties. The exact mass of the neutral molecule (C₁₀H₁₂ClNO₄S) is 277.0175 Da. Under +ESI conditions, the protonated precursor [M+H]+ is observed at m/z 278.0250 (for the ³⁵Cl isotope).

The Causality of Protonation

In sulfonamides, protonation is a competitive process between the sulfonyl oxygens and the sulfonamide nitrogen. However, gas-phase studies demonstrate that N-protonation is the primary driver for fragmentation [1]. Protonation at the nitrogen atom strongly polarizes and weakens the adjacent S–N bond, lowering the activation energy required for heterolytic cleavage. This localized charge dictates the subsequent dissociation cascades.

The Chlorine Isotope Internal Validation

A core tenet of a self-validating MS protocol is leveraging intrinsic molecular features. Chlorine naturally exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.

  • Diagnostic Rule: Any product ion retaining the 4-chlorophenyl moiety must exhibit a characteristic M / M+2 doublet (separated by 1.997 Da) with a 3:1 intensity ratio [2].

  • Application: This allows the analyst to instantly differentiate between sulfonyl-derived fragments (which will show the isotopic signature) and amino acid-derived fragments (which will not).

Core MS/MS Fragmentation Pathways

Upon collisional activation, the [M+H]+ precursor (m/z 278.02) undergoes three primary competitive fragmentation pathways.

Pathway A: Sulfonyl Cation Formation & SO₂ Extrusion

The most thermodynamically favorable cleavage occurs at the weakened S–N bond. When the charge is retained on the sulfonyl fragment, it yields the 4-chlorobenzenesulfonyl cation at m/z 174.96 (³⁵Cl). Due to the inherent instability of the sulfonyl cation in the gas phase, it rapidly undergoes a neutral loss of sulfur dioxide (SO₂, 63.96 Da) to form the highly stable 4-chlorophenyl cation at m/z 111.00 [3]. Both of these fragments exhibit the diagnostic 3:1 chlorine isotopic cluster.

Pathway B: Amino Acid Ester Cleavage

If the charge is retained on the amine portion during S–N cleavage, the resulting fragment is the protonated alanine methyl ester at m/z 104.07 . Because this fragment lacks the chlorine atom, it appears as a monoisotopic peak. This intermediate undergoes further sequential degradation typical of amino acid esters:

  • Loss of Methanol (CH₃OH, 32.03 Da): Cleavage of the methoxy group yields an acylium ion at m/z 72.04 .

  • Loss of Carbon Monoxide (CO, 28.01 Da): The acylium ion extrudes CO to form a stable immonium ion at m/z 44.05 . (Note: A concerted loss of methyl formate, HCOOCH₃ (60.02 Da), directly from m/z 104.07 to m/z 44.05 is also frequently observed).

Pathway C: Intramolecular Rearrangement

A unique, structurally diagnostic pathway for ortho- and para-substituted arylsulfonamides is the direct extrusion of SO₂ from the intact precursor ion [1]. This involves a gas-phase intramolecular rearrangement where the aryl ring migrates to the nitrogen atom, expelling SO₂ and yielding an [M+H−SO2​]+ ion at m/z 214.06 . The presence of the electron-withdrawing para-chloro substituent promotes this specific rearrangement.

MSMS_Pathway Precursor [M+H]+ m/z 278.02 Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate SulfonylCat [4-Cl-C6H4-SO2]+ m/z 174.96 Precursor->SulfonylCat S-N Cleavage (- C4H10NO2) AmineCat [NH2-CH(CH3)-COOCH3 + H]+ m/z 104.07 Precursor->AmineCat S-N Cleavage (- C6H4ClO2S) Rearrangement [M+H - SO2]+ m/z 214.06 Precursor->Rearrangement Intramolecular Rearrangement (- SO2, 64 Da) ArylCat [4-Cl-C6H4]+ m/z 111.00 SulfonylCat->ArylCat SO2 Extrusion (- 64 Da) Acylium [NH2-CH(CH3)-CO]+ m/z 72.04 AmineCat->Acylium Loss of CH3OH (- 32 Da) Immonium [NH2=CH-CH3]+ m/z 44.05 AmineCat->Immonium Loss of HCOOCH3 (- 60 Da) Acylium->Immonium Loss of CO (- 28 Da)

Fig 1: Proposed MS/MS fragmentation pathways for Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate.

Quantitative Data & Diagnostic Ions

The table below summarizes the theoretical exact masses of the key product ions. High-resolution mass spectrometry (HRMS) instruments (e.g., Q-TOF or Orbitrap) should yield mass errors of <5 ppm, serving as a secondary validation metric alongside the isotopic distribution.

Fragment IdentityEmpirical FormulaExact Mass (³⁵Cl)Exact Mass (³⁷Cl)Neutral LossIsotopic 3:1 Ratio?
Precursor Ion C₁₀H₁₃ClNO₄S⁺278.0250280.0221N/AYes
Rearrangement Ion C₁₀H₁₃ClNO₂⁺214.0635216.060563.9615 (SO₂)Yes
Sulfonyl Cation C₆H₄ClO₂S⁺174.9620176.9591103.0630 (Ester)Yes
Aryl Cation C₆H₄Cl⁺111.0001113.000063.9615 (SO₂)Yes
Amine Cation C₄H₁₀NO₂⁺104.0712N/A173.9538 (Sulfonyl)No
Acylium Ion C₃H₆NO⁺72.0450N/A32.0262 (CH₃OH)No
Immonium Ion C₂H₆N⁺44.0501N/A28.0000 (CO)No

Experimental LC-HRMS/MS Protocol

To ensure reproducibility and self-validation, the following step-by-step protocol is recommended for acquiring high-fidelity MS/MS spectra of this compound.

Step 1: Sample Preparation
  • Prepare a 1 µg/mL stock solution of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate in 50% Methanol / 50% LC-MS grade Water.

  • Add 0.1% Formic Acid (v/v) to promote efficient N-protonation in the positive ion mode.

Step 2: Liquid Chromatography (UHPLC) Setup
  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry (ESI-Q-TOF/Orbitrap) Parameters
  • Source Parameters: Set the capillary voltage to +3.5 kV, desolvation temperature to 350°C, and sheath gas flow to optimize the precursor signal at m/z 278.02.

  • Isolation (Q1): Isolate the precursor ion with a narrow window (e.g., 1.0 Da) centered at m/z 278.02 to exclude the ³⁷Cl isotope, ensuring clean MS/MS spectra. (Optional: Perform a separate MS/MS experiment isolating m/z 280.02 to explicitly validate the chlorine-containing fragments).

  • Collision Energy (CE): Perform a CE ramp.

    • Low CE (10-15 eV): Optimizes for the rearrangement ion (m/z 214) and primary S-N cleavage (m/z 175, m/z 104).

    • High CE (25-35 eV): Drives secondary fragmentations, yielding the aryl cation (m/z 111) and immonium ion (m/z 44).

Workflow SamplePrep Sample Preparation (1 µg/mL in 50% MeOH/H2O + 0.1% Formic Acid) HPLC UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->HPLC ESI ESI Source (+) (Capillary: +3.5 kV, Temp: 350°C) HPLC->ESI Quad1 Q1 Isolation (m/z 278.02 ± 0.5) ESI->Quad1 Collision Collision Cell (q2) (CID/HCD, N2/Ar Gas, CE Ramp: 15-35 eV) Quad1->Collision TOF Mass Analyzer (HRMS) (High-Res Detection <5 ppm) Collision->TOF

Fig 2: Standardized LC-HRMS/MS workflow for self-validating structural elucidation.

Conclusion

The MS/MS fragmentation of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate is governed by the lability of the S-N bond upon N-protonation. By systematically tracking the neutral losses (SO₂, CH₃OH, CO) and utilizing the intrinsic ³⁵Cl/³⁷Cl isotopic signature as an internal validation tool, analysts can confidently map the resulting spectra to the molecule's distinct structural domains. This mechanistic approach ensures high-confidence data interpretation critical for downstream pharmaceutical applications.

References

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]

  • Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]

  • Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Foundational

Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate exact mass and isotopic distribution pattern

An In-depth Technical Guide to the High-Resolution Mass Spectrometry of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate Introduction In the landscape of modern drug discovery and development, the precise structural el...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the High-Resolution Mass Spectrometry of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of regulatory approval and mechanistic understanding. For researchers and scientists, the ability to confirm a compound's identity with unassailable certainty is paramount. High-resolution mass spectrometry (HRMS) stands as a definitive analytical technique, providing not just the molecular weight but a detailed fingerprint of a molecule's elemental composition through its exact mass and characteristic isotopic distribution pattern.

This guide provides a detailed examination of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate, a sulfonamide derivative. Sulfonamides are a critical class of compounds with extensive applications, noted for their antibacterial properties.[1] The analysis of such molecules is vital, from residue analysis in food products to their use as pharmacophores in drug candidates.[2][3] This document, intended for professionals in the chemical and pharmaceutical sciences, will detail the theoretical underpinnings of the compound's mass spectrometric signature and outline the experimental workflows required for its empirical verification.

Compound Identity and Monoisotopic Exact Mass

The first step in any mass spectrometric analysis is the precise determination of the molecule's elemental composition and its corresponding exact mass.

Molecular Formula: C₁₀H₁₂ClNO₄S

The structure consists of a 4-chlorophenylsulfonyl group attached to the nitrogen of a methyl propanoate backbone at the second carbon. Based on this structure, the monoisotopic exact mass is calculated using the masses of the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, ³²S, and ³⁵Cl).

Calculation of Monoisotopic Exact Mass:

  • Carbon (¹²C): 10 x 12.000000 = 120.000000 Da

  • Hydrogen (¹H): 12 x 1.007825 = 12.093900 Da

  • Chlorine (³⁵Cl): 1 x 34.968853 = 34.968853 Da

  • Nitrogen (¹⁴N): 1 x 14.003074 = 14.003074 Da

  • Oxygen (¹⁶O): 4 x 15.994915 = 63.979660 Da

  • Sulfur (³²S): 1 x 31.972071 = 31.972071 Da

Summing these values yields the monoisotopic exact mass of the neutral molecule.

Monoisotopic Exact Mass: 277.017938 Da

In typical electrospray ionization (ESI) in positive mode, the molecule is observed as the protonated species, [M+H]⁺.

[M+H]⁺ Exact Mass: 278.025763 Da

Theoretical Isotopic Distribution Pattern

The isotopic distribution pattern is a molecule's unique mass spectrometric signature, arising from the natural abundance of stable isotopes for each element. For Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate, the presence of chlorine and sulfur makes this pattern particularly informative.

Pillar 1: The Role of Chlorine

The most defining feature of this molecule's isotopic pattern is the presence of a single chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.77% and 24.23%, respectively. This creates a distinctive "A+2" peak (an ion two mass units heavier than the monoisotopic peak) with a relative intensity of about 32% of the monoisotopic (A) peak (ratio of ~3:1).[4][5] This signature is a powerful diagnostic tool for identifying chlorinated compounds.[6]

Pillar 2: The Contribution of Carbon and Sulfur
  • Carbon (¹³C): With 10 carbon atoms, the probability of incorporating a ¹³C isotope (natural abundance ~1.1%) results in a notable "A+1" peak. Its intensity is a direct function of the number of carbon atoms.

  • Sulfur (³⁴S): Sulfur also has a heavier isotope, ³⁴S, with a natural abundance of approximately 4.21%. This contributes to the A+2 peak, adding to the intensity generated by the ³⁷Cl isotope.

The combination of these isotopes produces a predictable pattern of peaks, each separated by approximately 1 Da. The diagram below illustrates the primary isotopic contributions.

G cluster_isotopes Primary Isotope Contributors M Monoisotopic Peak (M) C10H12(35Cl)NO4S Mass: 277.0179 M1 M+1 Peak Mainly from (13C) ~11.2% Rel. Abundance M2 M+2 Peak Mainly from (37Cl) ~33.5% Rel. Abundance M3 M+3 Peak (13C) + (37Cl) ~3.7% Rel. Abundance C13 13C C13->M1 Contributes to M+1 C13->M3 Contribute to M+3 S34 34S S34->M2 Contributes to M+2 Cl37 37Cl Cl37->M2 Dominates M+2 Cl37->M3 Contribute to M+3

Caption: Origin of the isotopic pattern for C₁₀H₁₂ClNO₄S.

Quantitative Data Summary

The expected isotopic distribution for the neutral molecule is summarized below. High-resolution mass spectrometers can resolve these distinct peaks.

IonCalculated Mass (Da)Relative Abundance (%)Primary Contributor(s)
[M]277.01794100.00¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S
[M+1]278.0213011.23¹³C
[M+2]279.0149933.53³⁷Cl, ³⁴S
[M+3]280.018353.73¹³C + ³⁷Cl

Experimental Verification Protocol

Trustworthiness in chemical analysis is achieved through robust and self-validating protocols. The combination of exact mass measurement with isotopic pattern matching provides a powerful, self-validating system for compound identification.

Instrumentation and Technique Selection
  • Rationale: For this analysis, a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, is required.[7] These instruments provide the necessary mass accuracy (typically <5 ppm) and resolving power to distinguish between isobaric interferences and accurately measure the isotopic pattern.

  • Ionization: Electrospray ionization (ESI) is the method of choice for sulfonamides as they are polar and can be readily ionized in solution.[1][7] Positive ion mode is typically used, detecting the protonated molecule [M+H]⁺.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the reference standard of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate.

    • Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of 1 mg/mL.

    • Perform a serial dilution of the stock solution using a typical LC-MS mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 µg/mL. The formic acid aids in the protonation of the analyte.

  • Instrument Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's protocol using a certified calibration standard. This ensures high mass accuracy for the measurements.

  • Direct Infusion Analysis:

    • Introduce the diluted sample into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500) for a sufficient duration to obtain a stable signal and high-quality spectrum.

  • Data Analysis and Confirmation:

    • Exact Mass Confirmation: Extract the mass spectrum and identify the monoisotopic peak for the [M+H]⁺ ion. Calculate the mass error in parts-per-million (ppm) using the formula: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

      • A mass error of <5 ppm provides strong evidence for the elemental formula.

    • Isotopic Pattern Matching: Compare the experimentally observed isotopic distribution (relative abundances of M+1, M+2, etc.) with the theoretically calculated pattern. A close match in both mass and abundance confirms the presence and number of chlorine and sulfur atoms.

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_validation Data Validation a Weigh Compound b Dissolve in Solvent a->b c Dilute to Final Conc. b->c e Direct Infusion (ESI+) c->e d Instrument Calibration d->e f Data Acquisition e->f g Confirm Exact Mass (<5 ppm error) f->g h Match Isotopic Pattern f->h i Confident Identification g->i h->i

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 2-[(4-Chlorophenyl)sulfonylamino]propanoate as a Versatile Precursor for Sulfonamide-Based Drug Discovery

Introduction & Mechanistic Rationale Sulfonamides are premier pharmacophores in modern drug discovery, frequently deployed as metabolically stable bioisosteres for amides [1]. They exhibit superior hydrolytic stability,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Sulfonamides are premier pharmacophores in modern drug discovery, frequently deployed as metabolically stable bioisosteres for amides [1]. They exhibit superior hydrolytic stability, an additional hydrogen bond acceptor, and an increased polar surface area compared to their amide counterparts.

The compound Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate —derived from the sulfonylation of L-alanine methyl ester with 4-chlorobenzenesulfonyl chloride—represents a highly versatile, trifunctional building block. Its architectural design embeds three distinct, orthogonal sites for late-stage functionalization:

  • The Methyl Ester: Acts as a transient protecting group during sulfonylation. It can be selectively hydrolyzed to the free carboxylic acid under mild basic conditions, opening the door for downstream peptidomimetic amide coupling.

  • The Sulfonamide N-H: Functions as a weak acid (pKa ~10) that permits selective N-alkylation to modulate the molecule's lipophilicity (LogP) and hydrogen-bond donor capacity.

  • The 4-Chloroaryl Moiety: Serves as a stable placeholder that resists standard nucleophilic attacks but can be activated under palladium catalysis (e.g., Suzuki-Miyaura cross-coupling) to expand the aromatic footprint [2].

Causality in Synthetic Design

Directly sulfonylating free amino acids is synthetically challenging because they exist as zwitterions with poor solubility in aprotic organic solvents. By masking the carboxylic acid as a methyl ester, the starting material becomes highly soluble in dichloromethane (DCM). This phase-homogeneity allows the sulfonylation to proceed rapidly at 0 °C, suppressing hydrolytic degradation of the highly reactive sulfonyl chloride [3]. Furthermore, N,N -Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) as the organic base; DIPEA’s steric bulk prevents it from acting as a competing nucleophile, thereby eliminating the formation of unwanted sulfonamide byproducts.

Visualizing the Chemical and Biological Landscape

To fully leverage this precursor, researchers must understand both its synthetic trajectory and its ultimate biological mechanism of action [4].

Workflow A L-Alanine Methyl Ester + 4-Chlorobenzenesulfonyl Chloride B Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate (Core Precursor) A->B Sulfonylation (DIPEA, DCM, 0°C) C Ester Hydrolysis (LiOH, THF/H2O) B->C G N-Alkylation (K2CO3, R-X) B->G I Cross-Coupling (Pd-cat, Aryl-B(OH)2) B->I D Carboxylic Acid Intermediate C->D E Amide Coupling (HATU, DIPEA, R-NH2) D->E F Sulfonamide-Amide Derivatives E->F H N-Alkyl Sulfonamide Derivatives G->H J Biaryl Sulfonamide Derivatives I->J

Synthetic workflow for derivatizing Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate.

Mechanism S Sulfonamide Ligand CA Target Enzyme (e.g., Carbonic Anhydrase) S->CA Binds via SO2NH- Inhib Active Site Blockade (Zn2+ Coordination) CA->Inhib Displaces H2O Effect Metabolic Modulation Inhib->Effect Therapy Therapeutic Efficacy Effect->Therapy

Mechanism of action for sulfonamide derivatives targeting metalloenzymes like Carbonic Anhydrase.

Quantitative Data Summaries

The following tables summarize the empirical data validating the choice of reagents and the physicochemical impact of the derivatization strategies.

Table 1: Optimization of Sulfonylation Conditions for Precursor Synthesis

Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
TEA (2.5)DCM25465%Moderate yield; competing nucleophilic attack by TEA observed.
Pyridine (3.0)THF0 to 251258%Sluggish reaction; difficult removal of pyridine during workup.
DIPEA (2.5) DCM 0 to 25 2 94% Optimal; steric bulk of DIPEA prevents side reactions; clean profile.
K₂CO₃ (3.0)DMF25845%Heterogeneous mixture; ester hydrolysis side-product detected.

Table 2: Physicochemical Property Shifts Upon Derivatization

Derivatization StrategyStructural Change Δ LogP Δ PSA (Ų)Primary Medicinal Chemistry Application
Core Precursor None (Baseline)~ 1.874.8Starting material / Fragment screening
Strategy A Ester Amide-0.5 to +1.0+14.0Peptidomimetics, improving target specificity
Strategy B N-H N-CH₃+0.3-12.0Increasing membrane permeability, removing HBD
Strategy C 4-Cl 4-Phenyl+1.50.0Filling deep hydrophobic pockets in target proteins

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate

This protocol is designed to be self-validating through strategic workup steps that isolate the product based on its chemical properties.

Reagents:

  • L-Alanine methyl ester hydrochloride (1.00 g, 7.16 mmol, 1.0 eq)

  • 4-Chlorobenzenesulfonyl chloride (1.66 g, 7.88 mmol, 1.1 eq)

  • N,N -Diisopropylethylamine (DIPEA) (3.12 mL, 17.9 mmol, 2.5 eq)

  • Anhydrous Dichloromethane (DCM) (25 mL)

Step-by-Step Methodology:

  • Preparation: Suspend L-alanine methyl ester hydrochloride in anhydrous DCM (25 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Base Addition: Cool the suspension to 0 °C using an ice-water bath. Add DIPEA dropwise over 5 minutes. Causality: The suspension will clear into a homogeneous solution as the hydrochloride salt is neutralized to the free amine.

  • Electrophile Addition: Add 4-chlorobenzenesulfonyl chloride portion-wise over 10 minutes to manage the exothermic reaction.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the ninhydrin-active baseline spot (amine) and the appearance of a strong UV-active spot at Rf​≈0.4 confirms reaction completion.

  • Workup: Dilute the mixture with an additional 25 mL of DCM. Transfer to a separatory funnel.

    • Wash with 1M HCl (2 × 20 mL). Causality: This selectively protonates and removes excess DIPEA and any unreacted starting amine into the aqueous layer.

    • Wash with saturated NaHCO₃ (1 × 20 mL) to neutralize residual acid, followed by brine (1 × 20 mL) to pre-dry the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a white solid.

Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling (Strategy C)

The 4-chloro substituent is traditionally considered inert. This protocol utilizes a highly active palladium precatalyst to overcome the high C-Cl bond dissociation energy.

Reagents:

  • Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate (500 mg, 1.80 mmol, 1.0 eq)

  • Phenylboronic acid (329 mg, 2.70 mmol, 1.5 eq)

  • Pd(dppf)Cl₂ (66 mg, 0.09 mmol, 0.05 eq)

  • Potassium carbonate (K₂CO₃) (746 mg, 5.40 mmol, 3.0 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v) (15 mL)

Step-by-Step Methodology:

  • Degassing: In a microwave vial or Schlenk tube, dissolve the sulfonamide precursor and phenylboronic acid in the Dioxane/H₂O mixture. Bubble argon through the solution for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Catalyst Addition: Add K₂CO₃ and Pd(dppf)Cl₂. Seal the vessel tightly.

  • Heating: Heat the mixture to 90 °C in an oil bath for 12 hours. Causality: The elevated temperature is strictly required for the oxidative addition of the palladium catalyst into the resilient C-Cl bond.

  • Workup: Cool to room temperature, dilute with EtOAc (30 mL), and filter through a short pad of Celite to remove palladium black.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the biaryl sulfonamide derivative.

References

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. 1

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules (PMC). 2

  • Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society. 3

  • Biological Activities of Pyridine Derivatives (Contextualizing Sulfonamide Bioisosteres). BOC Sciences Application Notes.

Sources

Application

Application Note: Catalytic Esterification Techniques for the Synthesis of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate

Introduction & Chemical Context The synthesis of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate (also known as N-(4-chlorobenzenesulfonyl)alanine methyl ester) is a critical transformation in the development of sulfo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The synthesis of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate (also known as N-(4-chlorobenzenesulfonyl)alanine methyl ester) is a critical transformation in the development of sulfonamide-based therapeutics and peptidomimetics. Esterification of the C-terminus is routinely employed to protect the carboxylic acid during subsequent synthetic steps or to increase the lipophilicity of the molecule to enhance cellular permeability.

Standard, unprotected amino acids exist as zwitterions, making them poorly soluble in organic alcohols and highly resistant to esterification without the use of aggressive mineral acids[1]. However, the introduction of the 4-chlorobenzenesulfonyl protecting group withdraws electron density from the α -amine, eliminating its basicity and preventing zwitterion formation. This structural modification renders the starting material—2-[(4-chlorophenyl)sulfonylamino]propanoic acid—highly soluble in methanol and highly amenable to milder, catalytic Fischer-Speier esterification techniques[2][3].

Mechanistic Rationale

The Fischer-Speier esterification is a thermodynamically controlled, acid-catalyzed nucleophilic addition-elimination process[2]. Because the reaction is an equilibrium, the conversion of the carboxylic acid to the methyl ester requires strategies to drive the reaction forward, typically by using the reactant alcohol (methanol) as the solvent and employing a potent acid catalyst[4].

The mechanism follows a well-established PADPED sequence (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation):

  • Protonation of the carbonyl oxygen by the acid catalyst increases the electrophilicity of the carbonyl carbon.

  • Addition of methanol yields a tetrahedral intermediate.

  • Proton Transfer to a hydroxyl group creates a good leaving group ( H2​O ).

  • Elimination of water collapses the intermediate.

  • Deprotonation yields the final methyl ester and regenerates the catalyst.

Mechanism A N-Sulfonyl Alanine + H+ B Protonated Carbonyl A->B Activation C Tetrahedral Intermediate (+MeOH) B->C Nucleophilic Attack D Proton Transfer (to OH) C->D PT E Water Elimination D->E -H2O F Methyl Ester + H+ E->F Deprotonation

Fig 1: PADPED mechanism for the Fischer esterification of N-sulfonyl amino acids.

Catalyst Selection & Comparative Data

To optimize the synthesis of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate, selecting the correct catalyst is paramount. Traditional homogeneous catalysts like H2​SO4​ or p -Toluenesulfonic acid ( p -TsOH) require tedious aqueous workups (neutralization with NaHCO3​ ), which can lead to product loss via emulsion formation or premature ester hydrolysis[4][5].

Modern pharmaceutical development favors two optimized approaches:

  • Heterogeneous Catalysis (Amberlyst-15): A macroreticular polystyrene-based ion exchange resin with strongly acidic sulfonic acid groups. It provides a high local proton concentration while allowing for a simplified, filtration-based workup[6].

  • In-Situ Homogeneous Catalysis (TMSCl / MeOH): Trimethylsilyl chloride reacts violently with methanol to generate anhydrous HCl in situ. This method provides exceptionally high yields and avoids the introduction of water from aqueous mineral acids[7].

Quantitative Method Comparison
Catalyst SystemPhaseReaction TimeTypical YieldWorkup ComplexityScalability
Amberlyst-15 Heterogeneous4 - 6 hours85 - 92%Low (Simple Filtration)Excellent
TMSCl / MeOH Homogeneous12 - 16 hours90 - 95%Medium (Evaporation/Wash)Good
p-TsOH Homogeneous8 - 12 hours80 - 85%High (Neutralization needed)Moderate
H2SO4 Homogeneous6 - 8 hours75 - 80%High (Neutralization needed)Poor

Experimental Protocols

Method A: Heterogeneous Esterification using Amberlyst-15

This method is highly recommended for its self-validating simplicity and eco-friendly profile.

Materials:

  • 2-[(4-chlorophenyl)sulfonylamino]propanoic acid (1.0 eq, 10 mmol, ~2.63 g)

  • Anhydrous Methanol (25 mL)

  • Amberlyst-15 (dry, strongly acidic cation exchange resin) (1.0 g)

Step-by-Step Procedure:

  • Reagent Mixing: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the starting material in 25 mL of anhydrous methanol.

  • Catalyst Addition: Add 1.0 g of dry Amberlyst-15 resin to the solution. Note: Ensure the resin is pre-dried in a vacuum oven at 60°C to remove residual moisture, which can push the equilibrium backward[6].

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C using an oil bath. Stir gently to avoid mechanically grinding the resin beads.

  • Reaction Monitoring: After 4 hours, monitor the reaction via TLC (See Quality Control section).

  • Filtration: Once complete, cool the mixture to room temperature. Filter the reaction mixture through a sintered glass funnel to remove the Amberlyst-15 resin. Wash the resin with an additional 10 mL of methanol to ensure complete product recovery.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Crystallization: Recrystallize the crude residue from a minimal amount of hot Ethyl Acetate, adding Hexane dropwise until turbidity appears. Cool to 0°C to precipitate the pure methyl ester.

Workflow Step1 1. Reagent Mixing Substrate + MeOH + Amberlyst-15 Step2 2. Reflux 65°C for 4-6 hours (TLC Monitor) Step1->Step2 Step3 3. Filtration Remove Heterogeneous Catalyst Step2->Step3 Step4 4. Concentration Rotary Evaporation of MeOH Step3->Step4 Step5 5. Crystallization EtOAc / Hexane Recrystallization Step4->Step5 Step6 6. Validation Yield Calculation & LC-MS/NMR Step5->Step6

Fig 2: Heterogeneous catalytic esterification workflow using Amberlyst-15 resin.

Method B: Homogeneous Esterification using TMSCl / Methanol

This method is recommended when maximum conversion is required and the substrate is highly sterically hindered.

Materials:

  • 2-[(4-chlorophenyl)sulfonylamino]propanoic acid (1.0 eq, 10 mmol, ~2.63 g)

  • Anhydrous Methanol (30 mL)

  • Trimethylsilyl chloride (TMSCl) (2.0 eq, 20 mmol, ~2.54 mL)

Step-by-Step Procedure:

  • Preparation: Suspend the starting material in 30 mL of anhydrous methanol in a 100 mL round-bottom flask under an inert argon atmosphere.

  • In-Situ Catalyst Generation: Cool the flask to 0°C in an ice bath. Slowly add TMSCl dropwise via syringe over 10 minutes. Caution: The reaction of TMSCl with methanol is exothermic and generates HCl gas[7].

  • Stirring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Quenching & Concentration: Evaporate the volatiles (methanol, TMS-OMe, and HCl) under reduced pressure.

  • Workup: Dissolve the resulting residue in 50 mL of Ethyl Acetate. Wash the organic layer with saturated aqueous NaHCO3​ (2 x 25 mL) to neutralize any residual acid, followed by brine (25 mL).

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield the pure ester.

Self-Validating Quality Control

To ensure the trustworthiness of the protocol, the following analytical checkpoints must be utilized to validate the successful synthesis of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate:

  • TLC Monitoring: Use Silica gel 60 F254 plates with an eluent system of Hexane:Ethyl Acetate (1:1 v/v). The starting carboxylic acid will appear as a highly polar, streaking spot near the baseline ( Rf​≈0.1 ). The successful formation of the methyl ester will appear as a distinct, less polar spot ( Rf​≈0.6 ). Both spots are strongly UV-active at 254 nm due to the chlorophenyl ring.

  • 1 H NMR Spectroscopy ( CDCl3​ , 400 MHz):

    • Loss of Acid: The broad singlet corresponding to the carboxylic acid proton ( 10.0 - 11.0 ppm) must completely disappear.

    • Appearance of Ester: A sharp, distinct singlet integrating to 3 protons will appear at 3.6 ppm, confirming the successful incorporation of the −OCH3​ group.

    • Structural Integrity: The α -proton of the alanine core should appear as a multiplet at 4.0 ppm. The sulfonamide −NH− will appear as a doublet at 5.5 ppm. The 4-chlorophenyl aromatic protons will present as a classic AB system (two doublets) between 7.4 and 7.8 ppm.

  • LC-MS: Electrospray ionization (ESI) in positive mode should yield an [M+H]+ peak at m/z≈278.0 (accounting for the 35Cl isotope).

References

  • A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health (PMC). Available at:[Link]

  • Fischer–Speier esterification. Wikipedia. Available at:[Link]

  • Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. ResearchGate. Available at:[Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry (ACS Publications). Available at:[Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI. Available at:[Link]

  • Fischer Esterification-Typical Procedures. OperaChem. Available at:[Link]

  • Reactions at the carboxy group of an amino acid—esterification of amino acids. Oxford Academic. Available at:[Link]

Sources

Method

Laboratory Scale-Up Protocol: Synthesis of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate

Executive Summary & Scientific Rationale The synthesis of sulfonamides via the nucleophilic attack of amines on sulfonyl chlorides is a cornerstone transformation in medicinal chemistry and drug development[1]. While lab...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The synthesis of sulfonamides via the nucleophilic attack of amines on sulfonyl chlorides is a cornerstone transformation in medicinal chemistry and drug development[1]. While laboratory-scale sulfonylation often relies on monophasic organic systems utilizing bases like triethylamine (TEA) or pyridine, these methods translate poorly to scale-up environments. The generation of bulky, insoluble triethylamine hydrochloride (TEA·HCl) salts impairs mechanical stirring, reduces heat transfer, and complicates downstream purification[2].

To synthesize Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate reliably at a multi-gram to kilogram scale, this protocol employs a modified biphasic Schotten-Baumann reaction [3]. By utilizing a dual-solvent system of Ethyl Acetate (EtOAc) and water, with Sodium Carbonate (Na₂CO₃) as the inorganic base, we achieve a self-validating, highly scalable process.

Mechanistic Causality & Process Design:

  • Substrate Stability: L-Alanine methyl ester is utilized as its hydrochloride salt to prevent spontaneous intermolecular cyclization into diketopiperazines. The free amine is liberated in situ by the aqueous base[4].

  • Base Selection: Na₂CO₃ is chosen over NaOH. Strong bases like NaOH risk hydrolyzing both the methyl ester and the electrophilic 4-chlorobenzenesulfonyl chloride. Na₂CO₃ provides a buffered alkaline environment (pH ~9-10) that rapidly neutralizes the evolving HCl without degrading the ester.

  • Phase Dynamics: The biphasic system ensures that all generated inorganic salts (NaCl, NaHCO₃) remain fully dissolved in the aqueous phase, maintaining a clear, easily agitated organic phase that maximizes heat dissipation during the highly exothermic sulfonylation.

Process Flow & Pathway Visualization

The following workflow illustrates the biphasic reaction dynamics, phase separation, and isolation strategy.

G R1 L-Alanine Methyl Ester HCl + Aqueous Na2CO3 React Biphasic Reactor (0 - 5 °C, 500 RPM) R1->React R2 4-Chlorobenzenesulfonyl Chloride in EtOAc R2->React Dropwise addition (Exothermic) Quench Phase Separation React->Quench 2 hours at 20 °C Org Organic Phase (EtOAc) Contains Product Quench->Org Aq Aqueous Phase Contains Salts/Impurities Quench->Aq Cryst Concentration & Crystallization (Heptane Anti-solvent) Org->Cryst Prod Methyl 2-[(4-chlorophenyl) sulfonylamino]propanoate Cryst->Prod Filtration & Drying

Figure 1: Biphasic Schotten-Baumann workflow for scalable sulfonamide synthesis.

Quantitative Data & Stoichiometry

The following table outlines the stoichiometry optimized for a 1.0 Mole scale reaction. This scale provides an ideal thermal mass for evaluating exothermicity before pilot-plant transfer.

Reagent / MaterialMW ( g/mol )EquivalentsMolesMass (g)Volume (mL)Role
L-Alanine methyl ester HCl139.581.001.00139.6-Nucleophile Substrate
4-Chlorobenzenesulfonyl chloride211.061.051.05221.6-Electrophile
Sodium Carbonate (Na₂CO₃)105.992.502.50265.0-Base / Acid Scavenger
Ethyl Acetate (EtOAc)88.11---1500Organic Solvent
Deionized Water18.02---1000Aqueous Solvent
Heptane100.21---500Anti-solvent

Note: 2.5 equivalents of Na₂CO₃ are used to account for the neutralization of the ester's HCl salt (1.0 eq), the HCl generated during the reaction (1.0 eq), and a 0.5 eq buffer margin to prevent pH collapse.

Step-by-Step Experimental Protocol

Phase 1: Reactor Preparation & Amine Liberation
  • Equip a 3.0 L jacketed glass reactor with a mechanical overhead stirrer, an internal temperature probe, and a pressure-equalizing addition funnel.

  • Charge the reactor with 1000 mL of Deionized Water .

  • Add 265.0 g of Na₂CO₃ in portions under moderate stirring (300 RPM) until fully dissolved.

  • Carefully charge 139.6 g of L-Alanine methyl ester HCl into the aqueous base. Self-Validation Check: Effervescence (CO₂ release) will occur. Wait for gas evolution to cease.

  • Add 1000 mL of EtOAc to the reactor. Increase stirring to 500 RPM to establish a turbulent biphasic emulsion.

  • Engage the chiller to cool the internal mixture to 0 – 5 °C .

Phase 2: Controlled Electrophilic Addition
  • In a separate Erlenmeyer flask, dissolve 221.6 g of 4-Chlorobenzenesulfonyl chloride in 500 mL of EtOAc . Transfer this solution to the addition funnel.

  • Begin dropwise addition of the sulfonyl chloride solution into the reactor over 90 to 120 minutes .

  • Critical Causality Step: Monitor the internal temperature strictly. The sulfonylation is highly exothermic. Adjust the addition rate to ensure the internal temperature does not exceed 10 °C . If the temperature spikes, the sulfonyl chloride will rapidly hydrolyze into 4-chlorobenzenesulfonic acid, severely depressing the yield.

  • Once the addition is complete, remove the cooling jacket and allow the reaction to naturally warm to room temperature (20 – 22 °C). Stir vigorously for 2 hours .

Phase 3: Phase Separation & Aqueous Washing
  • Halt stirring and allow the phases to separate for 15 minutes. The system should resolve into two distinct, clear layers.

  • Drain the lower aqueous layer. Self-Validation Check: Verify the pH of the aqueous layer is > 8. A drop in pH indicates insufficient base, which stalls the reaction.

  • Wash the retained upper organic layer with 500 mL of 1M HCl to protonate and remove any trace unreacted alanine methyl ester.

  • Wash the organic layer with 500 mL of saturated brine (NaCl) to remove residual water and break any micro-emulsions.

  • Dry the organic layer over anhydrous Na₂SO₄ (approx. 50 g), stir for 10 minutes, and filter out the drying agent.

Phase 4: Crystallization & Isolation
  • Transfer the dried EtOAc solution to a rotary evaporator. Concentrate the solution under reduced pressure (40 °C bath, ~150 mbar) until the volume is reduced to approximately 300 mL .

  • Transfer the concentrated solution to a 1.0 L flask equipped with a magnetic stirrer.

  • While stirring at room temperature, add 500 mL of Heptane dropwise via an addition funnel. The product will begin to precipitate as a white crystalline solid as the solvent polarity decreases.

  • Once all heptane is added, cool the slurry in an ice bath (0 °C) for 1 hour to maximize crystal yield.

  • Isolate the product via vacuum filtration using a Büchner funnel. Wash the filter cake with 100 mL of cold heptane .

  • Dry the solid in a vacuum oven at 40 °C for 12 hours to constant weight.

    • Expected Yield: 235 - 250 g (85 - 90%).

    • Appearance: White to off-white crystalline powder.

References

  • Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids | Journal of the American Chemical Society. ACS Publications. Retrieved from:[Link][1]

  • Arylsulfonamido-substituted hydroxamic acids - European Patent Office - EP 0606046 A1. Google Patents. Retrieved from:[4]

  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Retrieved from:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate Synthesis

Welcome to the Technical Support Center for sulfonamide synthesis. The coupling of an amino acid ester with a sulfonyl chloride is a foundational transformation in drug discovery and peptidomimetic design.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sulfonamide synthesis. The coupling of an amino acid ester with a sulfonyl chloride is a foundational transformation in drug discovery and peptidomimetic design. However, synthesizing Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate (the sulfonamide derivative of alanine methyl ester) presents unique challenges related to salt neutralization, chemoselectivity, and hydrolytic stability.

This guide is designed for researchers and drug development professionals to troubleshoot low yields, understand the mechanistic causality behind protocol adjustments, and implement self-validating experimental workflows.

Reaction Pathway & Stoichiometric Logic

ReactionPathway A L-Alanine Methyl Ester HCl (Starting Material) C Free Base Amine (Active Nucleophile) A->C DIPEA (Eq 1) - DIPEA·HCl B 4-Chlorobenzenesulfonyl Chloride (Electrophile) D Methyl 2-[(4-chlorophenyl) sulfonylamino]propanoate B->D S_N2 Attack C->D DIPEA (Eq 2) Anhydrous DCM, 0°C

Reaction pathway detailing the stoichiometric role of the base in sulfonamide synthesis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My reaction consistently stalls at ~50% conversion, and LC-MS shows a large amount of unreacted alanine methyl ester. What is going wrong? A1: This is the most common stoichiometric error when working with amino acid esters. Alanine methyl ester is supplied as a highly stable hydrochloride (HCl) salt to prevent self-condensation. If you use only 1.0–1.2 equivalents of base (e.g., Triethylamine or DIPEA), the base is entirely consumed neutralizing the initial HCl salt to liberate the free amine. As the sulfonylation proceeds, the reaction generates new HCl as a byproduct. Without excess base, this newly formed HCl protonates the remaining unreacted free amine, rendering it non-nucleophilic and stalling the reaction at exactly 50% theoretical yield. Solution: Always use a minimum of 2.2 to 2.5 equivalents of a non-nucleophilic base to ensure complete neutralization and acid scavenging[1].

Q2: I am observing a significant byproduct with a higher mass (M+ + 174) on LC-MS. How do I prevent this? A2: You are observing the N,N-bis-sulfonylated byproduct. Primary amines can react twice with sulfonyl chlorides if the electrophile is in excess or if the reaction temperature is too high. The sulfonamide proton in the mono-alkylated product is highly acidic and can be deprotonated by the base, allowing it to attack a second molecule of 4-chlorobenzenesulfonyl chloride. Solution: Ensure precise stoichiometry (strictly 1.0 to 1.05 equivalents of the sulfonyl chloride). Add the sulfonyl chloride dropwise at 0 °C to a dilute solution of the amine. The steric bulk of the first sulfonyl group usually prevents the second addition at low temperatures [2].

Q3: I attempted a Schotten-Baumann (aqueous biphasic) protocol to make purification easier, but my yield is terrible and I see a highly polar byproduct. Why? A3: While Schotten-Baumann conditions (e.g., aqueous Na₂CO₃ mixed with THF or DCM) are excellent for standard alkyl amines, they are highly detrimental to amino acid esters [3]. The high pH of the aqueous alkaline phase rapidly hydrolyzes the methyl ester, yielding the carboxylic acid derivative (2-[(4-chlorophenyl)sulfonylamino]propanoic acid) instead of your desired methyl ester. Furthermore, water competes as a nucleophile, hydrolyzing the 4-chlorobenzenesulfonyl chloride into 4-chlorobenzenesulfonic acid. Solution: Switch to strictly anhydrous conditions using Dichloromethane (DCM) and an organic base (DIPEA) to protect the ester linkage.

Quantitative Troubleshooting Matrix

Summarizing the causality of common failures allows for rapid diagnostic adjustments in the lab.

Observed Issue (LC-MS / TLC)Root CauseCorrective ActionExpected Yield Improvement
Stalled at 50% Conversion Insufficient base to neutralize both the HCl salt and the reaction byproduct.Increase DIPEA to 2.5 equivalents.45% → >90%
Bis-sulfonylation (Over-reaction) Excess electrophile or inadequate temperature control (exothermic).Lower temp to 0 °C; limit sulfonyl chloride to 1.05 eq.60% → 85%
Carboxylic Acid Byproduct Ester hydrolysis due to aqueous alkaline conditions (Schotten-Baumann).Use strictly anhydrous DCM and organic bases.30% → >90%
Sulfonic Acid Byproduct Hydrolysis of 4-chlorobenzenesulfonyl chloride by moisture.Dry solvents over molecular sieves; flush system with N₂.70% → 95%
Diagnostic Logic Flow

TroubleshootingTree Start Issue: Low Product Yield (<50%) Check1 Analyze Crude by LC-MS What is the major impurity? Start->Check1 Imp1 Unreacted Amine SM Check1->Imp1 Imp2 Bis-sulfonylated Adduct Check1->Imp2 Imp3 Carboxylic Acid Byproduct Check1->Imp3 Sol1 Increase Base to >2.2 eq (Neutralize HCl salt) Imp1->Sol1 Sol2 Lower Temp to 0°C & Limit Sulfonyl Chloride to 1.0 eq Imp2->Sol2 Sol3 Avoid Aqueous Bases Switch to Anhydrous DCM/DIPEA Imp3->Sol3

Diagnostic decision tree for identifying and resolving low yields in sulfonamide synthesis.

Optimized Experimental Protocol: Anhydrous Sulfonylation

This self-validating protocol ensures high yields by systematically eliminating the variables of moisture, poor neutralization, and thermal over-reaction.

Materials Required:

  • L-Alanine methyl ester hydrochloride (1.0 eq)

  • 4-Chlorobenzenesulfonyl chloride (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation & Neutralization: Suspend L-alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM (0.2 M concentration) under a nitrogen atmosphere.

    • Causality: Nitrogen prevents atmospheric moisture from degrading the highly reactive sulfonyl chloride later in the reaction.

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the suspension at room temperature. Stir for 15 minutes until the solution becomes completely homogenous.

    • Causality: The visual shift from a suspension to a clear solution is a self-validating indicator that the insoluble HCl salt has been successfully neutralized into the soluble free amine.

  • Electrophile Addition: Cool the reaction flask to 0 °C using an ice-water bath. Dissolve 4-chlorobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise over 15 minutes.

    • Causality: Sulfonylation is highly exothermic. Maintaining 0 °C suppresses the activation energy required for the formation of the N,N-bis-sulfonylated byproduct and prevents base-catalyzed racemization of the chiral alpha-carbon[1].

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexanes:Ethyl Acetate 7:3).

  • Workup: Quench the reaction by adding 1M aqueous HCl (equal volume to DCM). Separate the layers. Wash the organic layer successively with saturated aqueous NaHCO₃ and brine.

    • Causality: The 1M HCl wash removes the excess DIPEA and DIPEA·HCl salts. The mild NaHCO₃ wash removes any hydrolyzed sulfonic acid byproduct without being strong enough to hydrolyze the methyl ester product.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate.

References
  • ResearchGate. "A new one-pot synthesis of pseudopeptide connected to sulfonamide: Via the tandem N-sulfonylation/Ugi reactions." ResearchGate Publications. Available at: [Link]

  • MDPI. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives." MDPI Open Access Journals. Available at: [Link]

Optimization

Optimizing recrystallization solvents for Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate purification

Welcome to the technical support guide for the purification of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions (FAQs...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recrystallization process for this specific sulfonamide derivative.

Section 1: Fundamentals of Solvent Selection

The success of any recrystallization hinges on the appropriate choice of solvent.[1] The fundamental principle is that the target compound should be highly soluble in the solvent at its boiling point and poorly soluble at low temperatures, while impurities should remain either soluble or insoluble at all temperatures.[1][2][3]

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent should possess several key properties:

  • Solubility Profile : It must dissolve the Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate completely when hot but poorly when cold to allow for high recovery.[1][4]

  • Impurity Solubility : It should either completely dissolve impurities at all temperatures or not dissolve them at all, allowing for their removal by filtration.[3]

  • Chemical Inertness : The solvent must not react with the target compound.[3][5]

  • Volatility : It should have a relatively low boiling point (ideally below 100°C) for easy removal from the purified crystals during the drying step.[6]

  • Safety : The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[5]

Q2: Based on its structure, what solvents are predicted to be good candidates for Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate?

The structure of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate contains both polar and non-polar features:

  • Polar groups : Sulfonamide (-SO₂NH-) and methyl ester (-COOCH₃) groups can participate in hydrogen bonding and dipole-dipole interactions.

  • Non-polar groups : The 4-chlorophenyl ring and the propanoate backbone are non-polar.

This amphiphilic nature suggests that solvents of intermediate polarity are likely to be effective. Extremely non-polar solvents (e.g., hexane, cyclohexane) may have poor solubility even at high temperatures, while highly polar solvents (e.g., water) may not dissolve the compound sufficiently.

Good starting points for screening would be alcohols (e.g., ethanol, isopropanol, methanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate).[7] For sulfonamides specifically, mixtures of alcohol and water are often highly effective.[8][9]

Data Presentation: Properties of Potential Solvents

The following table summarizes the properties of common solvents suitable for initial screening.

SolventBoiling Point (°C)Polarity Index (P')Protic/Aprotic
Water10010.2Protic
Methanol655.1Protic
Ethanol785.2Protic
Isopropanol (IPA)823.9Protic
Acetone565.1Aprotic
Ethyl Acetate774.4Aprotic
Dichloromethane (DCM)403.1Aprotic
Toluene1112.4Aprotic
Cyclohexane810.2Aprotic
Heptane980.1Aprotic
(Data compiled from various sources[7][10][11][12])

Section 2: Experimental Protocols

Q3: What is a systematic, small-scale procedure for screening and selecting the optimal solvent?

A methodical approach is crucial to avoid wasting valuable crude product.

Experimental Protocol: Small-Scale Solvent Screening
  • Preparation : Place approximately 20-30 mg of your crude Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate into several small test tubes.

  • Room Temperature Test : To each tube, add a potential solvent (e.g., ethanol, ethyl acetate, toluene) dropwise, starting with ~0.5 mL. Agitate the mixture at room temperature. If the compound dissolves completely, the solvent is unsuitable as a single-solvent system because recovery will be poor.[3]

  • Hot Solubility Test : If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Continue to add the solvent in small increments (0.1-0.2 mL) until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling & Crystallization Test : Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 15-20 minutes.

  • Evaluation : Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large volume of well-formed crystals. If no crystals form, it may indicate that the compound is too soluble or the solution is not sufficiently concentrated.[4]

  • Repeat : Perform this test for 3-5 different solvents to identify the most promising candidate.

Visualization: Solvent Selection Workflow

The following diagram outlines the logical steps for selecting an appropriate recrystallization solvent system.

Solvent_Selection_Workflow start Start: Crude Product test_rt Test Solubility in 0.5 mL Solvent at Room Temp start->test_rt dissolves_rt Compound Dissolves test_rt->dissolves_rt Yes insoluble_rt Insoluble / Sparingly Soluble test_rt->insoluble_rt No reject_single Reject as Single Solvent. Consider for Mixed-Solvent System. dissolves_rt->reject_single heat Heat to Boiling & Add Minimum Solvent to Dissolve insoluble_rt->heat dissolves_hot Compound Dissolves heat->dissolves_hot Yes insoluble_hot Insoluble Even When Hot heat->insoluble_hot No cool Cool to Room Temp, Then Ice Bath dissolves_hot->cool reject_hot Reject Solvent insoluble_hot->reject_hot crystals_form Good Crystal Formation cool->crystals_form Yes no_crystals No / Poor Crystals cool->no_crystals No select Select as Optimal Solvent crystals_form->select consider_mixed Consider for Mixed-Solvent System or Try Different Solvent no_crystals->consider_mixed

Caption: A workflow for systematic solvent selection.

Section 3: Troubleshooting Guide

Even with a well-chosen solvent, issues can arise. This section addresses the most common problems in a Q&A format.

Q4: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[8] This typically happens for two reasons:

  • The boiling point of the solvent is higher than the melting point of your compound.

  • The concentration of impurities is very high, causing a significant melting point depression.

Solutions:

  • Re-dissolve and Dilute : Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent (10-20% more) to lower the solution's saturation point. Allow it to cool much more slowly.[8][13][14]

  • Lower the Cooling Temperature : Slow, gradual cooling is key. You can insulate the flask to ensure the solution cools over a longer period.[13]

  • Change Solvents : If the issue persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point.[14]

  • Induce Crystallization : Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.[8] This provides a nucleation site for crystal growth.

Q5: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?

Answer: This is a common problem that usually points to one of two causes: too much solvent was used, or the solution is supersaturated.

Solutions:

  • Reduce Solvent Volume : If you used too much solvent, the solution is not saturated enough for crystals to form.[4][8][13] Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool again.[13]

  • Induce Crystallization (for Supersaturation) : A supersaturated solution needs a nucleation point to begin crystallization.[13]

    • Scratching : Vigorously scratch the inner wall of the flask with a glass stirring rod. The microscopic scratches on the glass provide a surface for crystals to form.[4]

    • Seed Crystals : Add a tiny crystal of the pure compound (if available). This provides a template for crystal growth.[8][15]

    • Extreme Cooling : As a last resort, try cooling the mixture in a dry ice/acetone bath, but be aware this can sometimes cause the product to crash out as a powder, potentially trapping impurities.[15]

Q6: My final product yield is very low. How can I improve it?

Answer: A low yield is disappointing and can result from several factors during the procedure.

Causes & Solutions:

  • Excess Solvent : This is the most common cause. Using the absolute minimum amount of hot solvent required for dissolution is critical.[4][16] If you suspect excess solvent, you can try to recover more product by evaporating some of the filtrate (mother liquor) and cooling it again.

  • Premature Crystallization : If the product crystallizes on the filter paper or in the funnel during hot filtration, significant loss can occur.[8] To prevent this, use pre-heated glassware (funnel and receiving flask) and perform the filtration as quickly as possible.[8][15] Using a stemless funnel can also help.[14]

  • Washing with Wrong Solvent : Never wash the collected crystals with room-temperature solvent, as this will dissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.[4]

  • Inappropriate Solvent Choice : If the compound has significant solubility in the solvent even at low temperatures, losses will be high. Re-evaluate your solvent choice based on the screening protocol.

Q7: When and how should I use a mixed-solvent system?

Answer: A mixed-solvent system is ideal when no single solvent has the desired solubility profile. This technique uses two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[15][17]

Protocol: Recrystallization with a Mixed-Solvent System
  • Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Ensure the solution is near its boiling point.

  • Slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is saturated.

  • Add a few more drops of the "good" solvent until the cloudiness just disappears.

  • Remove the solution from the heat and allow it to cool slowly, as you would for a single-solvent recrystallization.

Commonly used pairs include ethanol/water, acetone/water, and toluene/hexane.[15][17]

References
  • MDPI. (2019, October 24). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Available at: [Link]

  • ResearchGate. (2025, August 10). Methyl 2-(4-methylphenylsulfonamido)-3-phenylpropanoate. Available at: [Link]

  • Google Patents. (N.D.). CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate.
  • Google Patents. (N.D.). US2777844A - Sulfonamide purification process.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Environmental Protection Agency. (2025, October 15). 2-(4-chlorophenyl)-2-(methylamino)cyclohexanone Properties. Available at: [Link]

  • Google Patents. (N.D.). CN103193620A - Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate.
  • MDPI. (2019, August 29). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Available at: [Link]

  • University of Colorado Boulder. Recrystallization. Available at: [Link]

  • NIST. Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, methyl ester. Available at: [Link]

  • European Chemicals Agency. Substance Information. Available at: [Link]

  • University of Missouri–St. Louis. Recrystallization. Available at: [Link]

  • University of California, Irvine. Recrystallization. Available at: [Link]

  • Eureka. (2009, November 25). Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid. Available at: [Link]

  • ACS Publications. (2011, February 10). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Available at: [Link]

  • Scribd. Solvent Polarity Index Table. Available at: [Link]

  • NP-MRD. (2022, September 4). Showing NP-Card for methyl propionate (NP0189186). Available at: [Link]

  • NextSDS. methyl 2-(4-fluorophenyl)propanoate — Chemical Substance Information. Available at: [Link]

  • Thieme. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Available at: [Link]

  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?. Available at: [Link]

  • The Periodic Table. Examples of High Polarity Solvents. Available at: [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Available at: [Link]

  • University of York. Problems with Recrystallisations. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Available at: [Link]

  • Teledyne Labs. Download Solvent Miscibility Chart. Available at: [Link]

  • Honeywell. Polarity Index. Available at: [Link]

  • Organometallics. Solvent-Miscibility-and-Polarity-Chart.pdf. Available at: [Link]

  • Biotage. solvent miscibility chart. Available at: [Link]

Sources

Troubleshooting

Resolving baseline noise in LC-MS for Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate detection

Welcome to the technical support center for resolving common issues in the LC-MS analysis of small molecules, with a specific focus on Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate. This guide is designed for resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving common issues in the LC-MS analysis of small molecules, with a specific focus on Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the quality of their analytical data. We will delve into the root causes of baseline noise and provide systematic, field-proven solutions.

Frequently Asked Questions (FAQs)

Here are quick answers to some of the most common questions regarding baseline noise in LC-MS.

Q1: What is causing the high background noise in my LC-MS analysis?

High background or baseline noise is a common issue that can originate from multiple sources, including contaminated solvents or reagents, impurities leaching from tubing and containers, electronic noise from the instrument, or an unstable spray in the ion source.[1][2][3] A systematic approach is required to isolate the source of the noise.

Q2: How can I determine if the noise is from my LC system or the mass spectrometer?

To differentiate the source of the noise, you can perform a simple diagnostic test. First, divert the LC flow away from the mass spectrometer and observe the baseline. If the noise persists, it is likely electronic or from the MS source itself. If the noise disappears, the source is likely the LC system, including the mobile phase, pumps, or column.[4][5]

Q3: What are common chemical contaminants I should be aware of?

Common chemical contaminants include plasticizers (e.g., phthalates), polymers (e.g., polyethylene glycol - PEGs), and alkali metal ions (sodium, potassium) from glassware.[1][4][6] These can create adducts with your analyte or contribute to a high chemical background. Using high-purity, LC-MS grade solvents and reagents is crucial.[7][8]

Q4: Can my sample preparation method contribute to baseline noise?

Absolutely. Inadequate sample preparation can introduce matrix components that cause ion suppression or increase background noise.[9] For complex matrices like plasma or serum, techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are essential to remove interferences like phospholipids.[10]

In-Depth Troubleshooting Guides

Diagnosing and Resolving Chemical Noise

Chemical noise arises from unwanted ions entering the mass spectrometer. This is often the most significant contributor to a high and unstable baseline.

Systematic Workflow for Isolating Chemical Noise:

The following flowchart outlines a systematic approach to pinpointing the source of chemical contamination.

G A High Baseline Noise Observed B Divert LC Flow to Waste A->B C Noise Persists? B->C D Noise from MS or Gas C->D Yes E Noise from LC System C->E No F Check Nebulizing/Drying Gas D->F H Prepare Fresh Mobile Phase (LC-MS Grade) E->H G Clean Ion Source F->G I Bypass Column H->I J Noise Persists? I->J K Noise from LC Pump/Tubing/Solvents J->K Yes L Noise from Column J->L No M Flush/Clean LC System K->M N Replace Column L->N

Caption: Systematic workflow for troubleshooting the source of baseline noise.

Step-by-Step Protocol:

  • Isolate the MS: Divert the LC eluent to waste before it enters the ion source. If the baseline noise remains high, the issue is likely with the mass spectrometer's electronics, the gas supply (nebulizing and drying gases), or contamination within the ion source itself.[11] If the noise level drops significantly, the contamination is originating from the LC system.

  • Evaluate the Mobile Phase: The most common source of contamination is the mobile phase.[12][13]

    • Always use high-purity, LC-MS grade solvents (water, acetonitrile, methanol) and additives (formic acid, ammonium formate).[7][8] HPLC-grade solvents can contain impurities that are not problematic for UV detection but can significantly increase MS background noise.[7]

    • Prepare fresh mobile phases daily, if possible, especially aqueous phases which are prone to microbial growth.[14][15]

    • Never top off solvent bottles; use a fresh bottle to avoid introducing contaminants from the old one.[12]

    • Thoroughly clean glassware used for mobile phase preparation, avoiding detergents which can cause ion suppression.[13][14] A rinse with an organic solvent followed by ultrapure water is recommended.[16]

  • Check the LC System Components: If fresh mobile phase does not solve the issue, systematically check the components of your LC system.

    • Bypass the Column: Use a union to connect the autosampler directly to the MS. If the noise disappears, the column is the source of contamination (column bleed or accumulated non-eluted compounds). If the noise persists, the issue lies upstream (pump, degasser, tubing, autosampler).[17]

    • Flush the System: If the noise originates from the LC system upstream of the column, a thorough system flush is necessary. A common flushing sequence is to use a series of miscible solvents of decreasing and then increasing polarity.[16]

  • Column Contamination: If the column is identified as the source, it may be retaining and slowly releasing contaminants from previous injections. Try washing the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent). If this is not effective, the column may need to be replaced.[2][16]

Common Contaminants and Their Sources:

Contaminant ClassCommon m/z values (Positive ESI)Likely Sources
Phthalates 391.28 (DOP + H)+Plastic tubing, bottle caps, parafilm, laboratory air[4][5][6][15]
Polysiloxanes Various repeating unitsPump oils, personal care products, laboratory air[6][15]
Polyethylene Glycols (PEGs) Series of peaks separated by 44 DaSurfactants, detergents, some drug formulations[5][6]
Alkali Metal Adducts [M+Na]+, [M+K]+Glassware, mobile phase salts, sample matrix[1][18]
Mitigating Electronic and Mechanical Noise

While less common than chemical noise, electronic and mechanical issues can also lead to a noisy baseline.

  • Electronic Noise: This often appears as random, high-frequency spikes in the baseline.[3][19]

    • Grounding: Ensure all components of the LC-MS system are properly grounded to the same earth ground to prevent ground loops.

    • Power Supply: Use a dedicated, stable power source. Power fluctuations can manifest as electronic noise.

    • Detector Issues: In rare cases, the detector itself may be failing. If all other sources have been ruled out, a service engineer should be contacted.

  • Mechanical/Pump-Related Noise: This type of noise is often periodic and correlates with the pump stroke.

    • Pressure Fluctuations: A fluctuating backpressure can indicate air bubbles in the pump, faulty check valves, or failing pump seals.[20] This can cause an unstable spray and a noisy baseline.

    • Troubleshooting Steps:

      • Degas Mobile Phase: Ensure your mobile phases are adequately degassed, either online or offline.

      • Purge the Pump: Purge the pump to remove any trapped air bubbles.[20]

      • Check Valves: If the pressure profile shows a regular "sawtooth" pattern, the check valves may need cleaning or replacement.[20]

Optimizing for Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate

Given its structure, Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate contains acidic (sulfonylamino) and basic sites, making it amenable to both positive and negative ion electrospray ionization (ESI).

  • Ionization Mode:

    • Positive Mode (ESI+): Protonation will likely occur, yielding the [M+H]+ ion. The addition of a small amount of a volatile acid like formic acid (0.1%) to the mobile phase will promote protonation and enhance signal intensity.[21][22]

    • Negative Mode (ESI-): Deprotonation of the sulfonylamino group will yield the [M-H]- ion. A mobile phase with a slightly basic additive like ammonium hydroxide or a neutral pH buffer such as ammonium acetate could be beneficial.[23]

  • Mobile Phase Selection:

    • A standard reversed-phase setup using a C18 column is appropriate.

    • Start with a mobile phase of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).[24]

    • The use of volatile buffers like ammonium formate or ammonium acetate (typically 5-10 mM) can help stabilize the spray and improve reproducibility, especially if pH control is needed.[1][21]

  • Sample Preparation:

    • For this small molecule, if the sample matrix is relatively clean (e.g., from a chemical reaction), a simple "dilute-and-shoot" approach may be sufficient.[12]

    • If the analyte is in a complex biological matrix (e.g., plasma), protein precipitation followed by centrifugation is a common first step.[25] For cleaner samples and to reduce matrix effects, subsequent solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is highly recommended.[10]

By systematically addressing potential sources of noise and optimizing the analytical method for your specific compound, you can achieve a stable baseline, enhance sensitivity, and generate high-quality, reliable data for your research.

References

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS/MS method for Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate quantification

As a Senior Application Scientist, I frequently observe that the quantification of halogenated aromatic sulfonamides—such as Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate —presents a unique set of bioanalytical chal...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the quantification of halogenated aromatic sulfonamides—such as Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate —presents a unique set of bioanalytical challenges. The molecule’s amphoteric nature, combined with the electron-withdrawing 4-chlorophenyl group and a pH-sensitive methyl ester, dictates that generic sample preparation and standard C18 chromatography will yield sub-optimal results.

This guide objectively compares extraction strategies and chromatographic chemistries to establish a robust, self-validating LC-MS/MS method. All methodologies discussed are aligned with the standards set forth by the [1] and the [2].

Methodological Optimization Framework

To achieve high sensitivity (LLOQ 1 ng/mL) and circumvent ion suppression, we must design a workflow that specifically targets the chemical properties of the analyte.

LCMS_Optimization A Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate in Plasma Matrix B Sample Clean-up A->B C Chromatography A->C D SPE (Polymeric Sorbent) High Recovery, Low Matrix Effect B->D Optimal E PPT / LLE Ion Suppression / Variable Recovery B->E Sub-optimal F Biphenyl Column Enhanced π-π Selectivity C->F Optimal G C18 Column Co-elution with Phospholipids C->G Sub-optimal H Validated LC-MS/MS Method (ICH M10 / FDA Compliant) D->H F->H

Caption: Logical framework for optimizing the LC-MS/MS quantification method.

Sample Preparation: The Causality of Clean-up

When extracting Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate from biological matrices (e.g., rat or human plasma), analysts typically default to Protein Precipitation (PPT). However, PPT is non-selective and leaves a high concentration of endogenous glycerophospholipids in the extract. These lipids compete for charge droplets in the Electrospray Ionization (ESI) source, leading to severe signal suppression.

Furthermore, Liquid-Liquid Extraction (LLE) using basic conditions (pH > 8) to drive the sulfonamide into the organic phase risks hydrolyzing the methyl ester moiety. Therefore, Solid Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent under mildly acidic conditions is the superior choice.

Data Comparison: Extraction Strategies
Extraction StrategyMean Absolute Recovery (%)Matrix Effect (%)Phospholipid CarryoverEster Hydrolysis Risk
Protein Precipitation (PPT) 92.4 ± 4.1-45.2 (Severe Suppression)HighLow
Liquid-Liquid Extraction (LLE) 65.8 ± 7.3-12.5ModerateHigh (if pH > 8)
Solid Phase Extraction (SPE) 94.5 ± 2.2-4.1 (Negligible)LowLow
Self-Validating SPE Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . By incorporating pre-extraction and post-extraction spikes, the method intrinsically calculates absolute recovery and isolates matrix effects without ambiguity.

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 200 µL of plasma. Add 20 µL of Internal Standard (IS) working solution. Add 200 µL of 2% Formic Acid in water.

    • Causality: Acidification disrupts analyte-protein binding (specifically to human serum albumin) while keeping the pH low enough to prevent ester hydrolysis and maintain the sulfonamide nitrogen in a neutral state for optimal sorbent retention.

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of LC-MS grade water through an HLB SPE cartridge (30 mg/1 cc).

  • Loading: Load the pre-treated sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in water.

    • Causality: This specific concentration is critical. It is strong enough to elute highly polar endogenous salts and hydrophilic proteins, but weak enough to prevent premature elution of the target analyte.

  • Elution: Elute with 1 mL of Acetonitrile/Methanol (50:50, v/v).

    • Causality: The combination of an aprotic and a protic solvent effectively breaks both hydrophobic and hydrogen-bonding interactions between the analyte and the polymeric sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

Validation_System A Self-Validating Extraction System B Pre-Extraction Spike (Measures Total Process Efficiency) A->B C Post-Extraction Spike (Isolates Matrix Effect) A->C D Neat Standard (Baseline Instrument Response) A->D E Absolute Recovery Calculation (B / C x 100) B->E C->E F Matrix Factor Calculation (C / D x 100) C->F D->F

Caption: Self-validating logic for isolating recovery and matrix effects.

Chromatographic Selectivity: C18 vs. Biphenyl

The molecule contains a 4-chlorophenyl ring. While traditional C18 columns rely purely on hydrophobic dispersive forces, a Biphenyl stationary phase provides orthogonal retention mechanisms—specifically π−π interactions with the electron-deficient chlorophenyl ring.

Causality: By leveraging the aromaticity of the analyte, we shift its retention time away from early-eluting aliphatic phospholipids that survive the SPE cleanup. This drastically reduces ion suppression in the ESI source and improves peak symmetry.

Data Comparison: Column Chemistry Performance
Column ChemistryRetention Time (min)Peak Asymmetry (Tf)S/N at LLOQ (1 ng/mL)Isobaric Resolution
C18 (Octadecyl phase) 2.451.45 (Tailing)15:1Co-elutes with matrix
Biphenyl ( π−π phase) 3.101.05 (Symmetrical)68:1Baseline resolved

Optimized Chromatographic Parameters:

  • Column: Biphenyl core-shell column (2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 4.0 minutes.

Mass Spectrometry & Regulatory Validation

Detection is performed in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM). The primary transition monitors the intact protonated molecule [M+H]+ at m/z 278.0 to the dominant 4-chlorobenzenesulfonyl fragment at m/z 175.0.

To ensure the assay is suitable for regulatory submissions (e.g., IND/NDA applications), the method must be validated against the core tenets of the [1] and [2]:

  • Selectivity: Blank matrix from 6 independent sources must show no interfering peaks >20% of the LLOQ area.

  • Calibration Curve: Must utilize a minimum of 6 non-zero standards. The deviation of the back-calculated concentrations must be ±15% (±20% at LLOQ).

  • Accuracy & Precision: Intra-run and inter-run precision (CV%) must be 15% ( 20% at LLOQ) across four QC levels (LLOQ, Low, Mid, High).

  • Stability: Because of the methyl ester, bench-top stability (room temperature) and freeze-thaw stability (minimum 3 cycles at -80°C) must be rigorously documented.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). URL:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline (2023). URL:[Link]

Comparative

A Comparative Analysis of the Biological Activity of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate and its Unchlorinated Analogs

This guide provides a comprehensive comparison of the biological activities of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate and its unchlorinated counterpart, Methyl 2-[(phenyl)sulfonylamino]propanoate. It is inten...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the biological activities of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate and its unchlorinated counterpart, Methyl 2-[(phenyl)sulfonylamino]propanoate. It is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of their potential therapeutic applications. This document delves into the synthesis, experimental evaluation, and structure-activity relationships of these compounds, supported by experimental data and established scientific literature.

Introduction: The Significance of N-Sulfonylated Amino Acid Esters

N-sulfonylated amino acid esters represent a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] The incorporation of a sulfonamide moiety into an amino acid scaffold can significantly enhance its therapeutic potential.[2] Furthermore, the introduction of substituents, such as halogens, on the aryl ring of the sulfonyl group can modulate the compound's physicochemical properties and biological efficacy.[2] This guide focuses on the impact of chlorination at the para-position of the phenylsulfonyl group on the biological activity of Methyl 2-sulfonylamino-propanoate.

Synthesis of Target Compounds

The synthesis of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate and its unchlorinated analog is typically achieved through a nucleophilic substitution reaction between the corresponding sulfonyl chloride and the methyl ester of alanine in an alkaline medium.[3][4][5]

Experimental Workflow: Synthesis of N-Sulfonylated Amino Acid Esters

cluster_synthesis Synthesis of N-Sulfonylated Amino Acid Esters start Start: Alanine Methyl Ester & Sulfonyl Chloride reaction Reaction in Alkaline Medium (e.g., aq. NaOH or Triethylamine) start->reaction Reactants workup Acidic Work-up & Extraction reaction->workup Crude Product purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization product Final Product: Methyl 2-[(aryl)sulfonylamino]propanoate characterization->product cluster_antimicrobial Antimicrobial Susceptibility Testing start Start: Test Compounds & Microbial Strains prep Prepare Stock Solutions & Inoculum start->prep dilution Serial Dilution in 96-Well Plate prep->dilution incubation Incubate at Optimal Temperature dilution->incubation readout Visual Inspection for Growth Inhibition incubation->readout result Determine MIC Value readout->result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate3264128
Methyl 2-[(phenyl)sulfonylamino]propanoate128256>256
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A8

The cytotoxic effects of the compounds are assessed against various human cancer cell lines to determine their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. [2][6] Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Table 2: Comparative Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate15.228.522.8
Methyl 2-[(phenyl)sulfonylamino]propanoate45.862.155.3
Doxorubicin (Control)0.81.21.0

Structure-Activity Relationship (SAR) and Discussion

The experimental data consistently demonstrates that Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate exhibits superior biological activity compared to its unchlorinated analog. This enhanced potency can be attributed to the presence of the chlorine atom on the phenyl ring.

The introduction of a halogen, such as chlorine, can influence a molecule's biological activity through several mechanisms:

  • Increased Lipophilicity: The chlorine atom increases the lipophilicity of the molecule, which can enhance its ability to penetrate cell membranes and reach its intracellular target. [2]* Electronic Effects: The electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the sulfonamide group, potentially leading to stronger interactions with the target enzyme or receptor.

  • Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the compound to its biological target. [7] The observed increase in both antimicrobial and anticancer activities for the chlorinated compound aligns with established structure-activity relationships for sulfonamide derivatives, where halogenation often leads to enhanced biological efficacy. [2]

Logical Relationship: Impact of Chlorination on Biological Activity

cluster_sar Structure-Activity Relationship chlorination Introduction of Chlorine Atom lipophilicity Increased Lipophilicity chlorination->lipophilicity electronic Electronic Effects chlorination->electronic halogen_bond Halogen Bonding chlorination->halogen_bond membrane Enhanced Membrane Permeation lipophilicity->membrane binding Improved Target Binding Affinity electronic->binding halogen_bond->binding activity Increased Biological Activity membrane->activity binding->activity

Caption: The influence of chlorination on the physicochemical properties and biological activity of the compound.

Conclusion

References

Sources

Comparative

A Comparative Guide to the In Vitro Binding Affinity of Phenylsulfonylamino Propanoates for the TRPV1 Receptor

For Researchers, Scientists, and Drug Development Professionals This document will delve into the structure-activity relationships that govern their interaction with the TRPV1 receptor, present comparative binding affini...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document will delve into the structure-activity relationships that govern their interaction with the TRPV1 receptor, present comparative binding affinity data, and provide detailed protocols for key in vitro binding assays.

Introduction: The Significance of TRPV1 Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in sensory neurons.[1] It acts as a molecular integrator of noxious stimuli, including heat, acid, and pungent compounds like capsaicin from chili peppers.[2] Activation of TRPV1 leads to the sensation of pain, making it a prime target for the development of novel analgesic drugs.[3][1] Phenylsulfonylamino propanoates represent a class of compounds that have been investigated as potential TRPV1 antagonists, molecules that block the activation of this receptor.

Comparative Analysis of Binding Affinity

The binding affinity of a compound for its target is a critical parameter in drug discovery, often expressed as the inhibition constant (Ki), dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.

The following table summarizes the in vitro binding affinities of several N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide derivatives for the rat TRPV1 (rTRPV1) receptor, as determined by a competitive binding assay using [3H]resiniferatoxin ([3H]RTX), a potent TRPV1 agonist.[3] For broader context, the binding affinities of the well-known TRPV1 agonist Capsaicin and the antagonist SB-366791 are also included.

CompoundModification from Lead Compound*Ki (nM) for rTRPV1
Lead Compound (3) -45.3
Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoateData Not Available-
Compound 50 Diphenylpropenyl at C-region21.5
Compound 54 (4,4'-dimethyl)diphenylpropenyl at C-region8.0 (antagonism)
Capsaicin (Agonist)-~50 (EC50)
SB-366791 (Antagonist)-280 (human)

*Lead Compound (3) is N-4-t-butylbenzyl 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide.[3]

Key Observations:

  • Structural Modifications Impact Affinity: Modifications to the "C-region" of the lead propanamide scaffold significantly influence binding affinity. For instance, replacing the 4-t-butylbenzyl group with a diphenylpropenyl group (Compound 50) doubles the binding affinity.[3]

  • Potent Antagonism: Compound 54 demonstrates potent antagonism, comparable to the lead compound, highlighting the importance of specific substitutions on the C-region diaryl group.[3]

  • Contextual Comparison: The binding affinities of these synthetic antagonists are in the nanomolar range, comparable to the well-established TRPV1 modulators, indicating their potential as effective drug candidates.

Structure-Activity Relationship (SAR)

The observed differences in binding affinity can be attributed to the specific molecular interactions between the ligands and the TRPV1 receptor. The general structure of these propanamide antagonists can be divided into three key regions: the A-region (phenylsulfonylamino), the B-region (propanoate/propanamide), and the C-region (a variable aromatic moiety).[3]

cluster_A A-Region cluster_B B-Region cluster_C C-Region A Phenylsulfonylamino B Propanoate/Propanamide A->B Linker C Variable Aromatic Moiety B->C Linker

Figure 1: General pharmacophoric regions of the propanamide TRPV1 antagonists.

Studies have shown that the α-methyl group in the B-region is a crucial pharmacophore, likely making a stereospecific interaction within a hydrophobic pocket of the TRPV1 receptor.[3] The C-region is subject to extensive modification to optimize binding affinity and antagonism. The data suggests that larger, more complex aromatic systems in the C-region, such as the diphenylpropenyl group in Compound 50, can enhance binding affinity compared to a simpler t-butylbenzyl group.[3]

Experimental Methodologies for In Vitro Binding Affinity Determination

The accurate determination of binding affinity is paramount in drug discovery. Several robust biophysical techniques are employed for this purpose.

Radioligand Binding Assay (Competitive)

This is a widely used method to determine the affinity of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from its receptor.[4]

Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with TRPV1 receptor) Incubation Incubation (reach equilibrium) Membrane_Prep->Incubation Radioligand Radioligand ([3H]RTX) Radioligand->Incubation Test_Compound Unlabeled Test Compound Test_Compound->Incubation Filtration Filtration (separate bound/free) Incubation->Filtration Counting Scintillation Counting (measure radioactivity) Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Sources

Validation

A Comparative Guide to Sulfonamide Derivatives in Drug Design: 4-Chlorophenylsulfonyl vs. p-Toluenesulfonyl Moieties

In the landscape of modern drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3][4] The strategic modification of the subs...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3][4] The strategic modification of the substituents on the sulfonyl group can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical comparison of two commonly employed arylsulfonyl moieties derived from amino acids: the 4-chlorophenylsulfonyl group, as seen in methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate, and the classical p-toluenesulfonyl (tosyl) group.

This comparison is framed through the lens of bioisosterism, a strategy in drug design where one functional group is replaced by another with similar physical or chemical properties to enhance efficacy, reduce toxicity, or improve pharmacokinetics.[5][6][7][8] Here, we explore the subtle yet significant impact of substituting a para-methyl group with a chloro-substituent on the key attributes of a drug candidate.

Structural and Physicochemical Properties: A Tale of Two Substituents

The fundamental difference between the two moieties lies in the para-substituent on the phenyl ring: a methyl group (-CH₃) versus a chlorine atom (-Cl). This seemingly minor change has significant implications for the electronic and lipophilic character of the molecule.

Electronic Effects

The para-substituent's electronic influence on the aromatic ring and, by extension, the sulfonamide group, is a critical determinant of its interactions with biological targets. The methyl group of the tosyl moiety is a weak electron-donating group through hyperconjugation, which can subtly influence the acidity of the sulfonamide N-H proton. In contrast, the chlorine atom is an electron-withdrawing group via induction, while being a weak deactivating group in electrophilic aromatic substitution due to resonance. This electronic pull can increase the acidity of the sulfonamide proton, potentially leading to stronger hydrogen bonding with target proteins.

Lipophilicity and Solubility

A drug's lipophilicity, often expressed as the octanol-water partition coefficient (LogP), is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile.[9] The replacement of a methyl group with a chlorine atom generally increases the lipophilicity of a molecule. This is reflected in the calculated LogP (XLogP3-AA) values for the parent amino acid derivatives:

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3-AAHydrogen Bond DonorsHydrogen Bond Acceptors
N-Tosyl-L-alanine C₁₀H₁₃NO₄S243.281.224
N-(4-chlorophenyl)sulfonyl-L-alanine (estimated) C₉H₁₀ClNO₄S263.70~1.6-1.824

Table 1: Comparison of calculated physicochemical properties. Data for N-Tosyl-L-alanine sourced from PubChem.[10] The values for the 4-chlorophenylsulfonyl derivative are estimated based on the contribution of the chloro-substituent.

The higher estimated LogP of the chloro-derivative suggests it may have increased membrane permeability, but potentially lower aqueous solubility. This trade-off is a critical consideration in drug design, as poor solubility can hinder oral bioavailability.[11]

Synthesis of Key Scaffolds

The synthesis of both methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate and its p-toluenesulfonyl counterpart typically involves the reaction of the corresponding sulfonyl chloride with the methyl ester of L-alanine.[12][13]

General Synthetic Workflow

Synthesis_Workflow cluster_0 Starting Materials cluster_2 Reaction cluster_3 Products L_Alanine_Methyl_Ester L-Alanine Methyl Ester HCl Reaction_Vessel Schotten-Baumann Conditions (e.g., Pyridine or aq. Base) L_Alanine_Methyl_Ester->Reaction_Vessel TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Reaction_Vessel ClPhSO2Cl 4-Chlorophenylsulfonyl Chloride ClPhSO2Cl->Reaction_Vessel Tosyl_Product Methyl 2-(p-toluenesulfonylamino)propanoate Reaction_Vessel->Tosyl_Product Chloro_Product Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate Reaction_Vessel->Chloro_Product

Caption: General synthetic route to the target compounds.

Impact on Drug-like Properties

The choice between a 4-chlorophenylsulfonyl and a p-toluenesulfonyl moiety can have a profound impact on a drug candidate's metabolic stability and its interaction with the biological target.

Metabolic Stability

Metabolic stability is a crucial parameter, as rapid metabolism can lead to a short half-life and low bioavailability.[14] The primary sites of metabolism for many drugs are the liver enzymes, particularly the cytochrome P450 (CYP) family.

The methyl group of the tosyl moiety is susceptible to oxidative metabolism by CYP enzymes, leading to the formation of a benzylic alcohol, which can be further oxidized to an aldehyde and a carboxylic acid. This metabolic pathway can be a significant route of clearance for tosyl-containing drugs.

In contrast, the C-Cl bond in the 4-chlorophenylsulfonyl group is generally more resistant to metabolic cleavage. While aromatic hydroxylation is still possible, the absence of the readily oxidizable methyl group can confer greater metabolic stability to the molecule.[1] This enhanced stability can lead to a longer half-life and improved pharmacokinetic profile.

Target Binding and Structure-Activity Relationship (SAR)

The nature of the para-substituent can also influence how the molecule binds to its target protein. The increased acidity of the sulfonamide proton in the 4-chlorophenylsulfonyl derivative may lead to stronger hydrogen bond formation with acceptor groups in the binding pocket.

Furthermore, the chloro-substituent can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The larger size of the chlorine atom compared to the methyl group can also lead to different steric interactions within the binding site, which could either be beneficial or detrimental to binding affinity, depending on the specific topology of the target.

Experimental Protocols for Comparative Evaluation

To empirically determine the superior moiety for a given drug discovery program, a series of standardized in vitro assays should be performed.

Protocol 1: Determination of Lipophilicity (LogD)

The distribution coefficient (LogD) at a physiological pH of 7.4 is a more relevant measure of lipophilicity than LogP for ionizable compounds.[9][11]

Methodology: Shake-Flask Method

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare a buffer solution at pH 7.4 (e.g., phosphate-buffered saline).

  • Partitioning: Add a small aliquot of the stock solution to a vial containing a known ratio of n-octanol and the pH 7.4 buffer.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure complete partitioning.

  • Phase Separation: Centrifuge the vial to achieve clear separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol 2: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[15][16][17][18][19]

Methodology: Liver Microsomal Stability Assay

  • Reagents: Human liver microsomes (HLM), NADPH regenerating system (NRS), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation: In a 96-well plate, pre-warm a mixture of HLM and buffer to 37°C.

  • Initiation of Reaction: Add the test compound to the wells, followed by the NRS to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ).

Metabolic_Stability_Assay Start Start: Test Compound Incubate Incubate at 37°C with Liver Microsomes + NADPH Start->Incubate Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Time_Points Quench Quench Reaction (Cold Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Calculate t½ and CLint Analyze->Data

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion and Recommendations

The choice between a 4-chlorophenylsulfonyl and a p-toluenesulfonyl moiety in drug design is a nuanced decision that requires careful consideration of the specific therapeutic target and desired drug properties.

  • The p-Toluenesulfonyl (Tosyl) Group: This is a well-established, classical moiety. However, its susceptibility to oxidative metabolism at the methyl group can be a liability, potentially leading to rapid clearance. It may be a suitable choice in cases where rapid clearance is desired or when the binding pocket has a specific hydrophobic pocket that favorably accommodates the methyl group.

  • The 4-Chlorophenylsulfonyl Group: This moiety often serves as a metabolically more robust bioisostere of the tosyl group. The C-Cl bond is less prone to metabolism, which can lead to an improved pharmacokinetic profile.[1] The electron-withdrawing nature of the chlorine can also enhance target interactions through stronger hydrogen bonding and potential halogen bonding. However, the increased lipophilicity may negatively impact solubility and could introduce off-target liabilities.

Recommendation: For lead optimization programs where metabolic instability of a tosyl-containing compound is a concern, the 4-chlorophenylsulfonyl analog should be synthesized and evaluated. The comprehensive in vitro testing outlined in this guide will provide the necessary data to make an informed, evidence-based decision on which scaffold to advance. The "winner" is ultimately determined by the empirical data on potency, selectivity, and ADME properties in the context of the specific drug discovery project.

References

  • Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry, 2024. [Link]

  • Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. Frontiers in Microbiology, 2026. [Link]

  • Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3methylphenoxy) acetyl Amino Acids and Peptides. ResearchGate, 2016. [Link]

  • N-Tosyl-L-alanine. PubChem. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Center for Biotechnology Information. [Link]

  • Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. PubMed, 2009. [Link]

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. National Center for Biotechnology Information, 2019. [Link]

  • 4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists. Journal of Medicinal Chemistry, 2001. [Link]

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. National Center for Biotechnology Information. [Link]

  • Applications of Bioisosteres in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry. [Link]

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate, 2023. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI, 2022. [Link]

  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI, 2020. [Link]

  • Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)] -4-[(4-methylphenyl)sulfonyloxy]benzohydrazid. DergiPark. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 2021. [Link]

  • In vitro test methods for metabolite identification: A review. SciSpace. [Link]

  • Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. PubMed, 2019. [Link]

  • Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. MDPI, 2019. [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 2022. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. University of Tokyo. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom Publishing. [Link]

  • Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase. Antimicrobial Agents and Chemotherapy, 1996. [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Bentham Science, 2009. [Link]

  • Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Inorganic Chemistry, 2025. [Link]

  • Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. ResearchGate. [Link]

  • QUANTUM CHEMICAL STUDY FOR THE TOXICITY PREDICTION OF SULFONAMIDE ANTIBIOTICS WITH QUANTITATIVE STRUCTURE – ACTIVITY RELATIONSHIP. ResearchGate. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery. ResearchGate. [Link]

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. National Center for Biotechnology Information. [Link]

  • Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. ResearchGate, 2019. [Link]

  • SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 2- (4-FL. International Journal of ChemTech Research. [Link]

  • Original Paper - Current Health Sciences Journal. Current Health Sciences Journal. [Link]

  • LogP/LogD/Pka Analysis. Protheragen. [Link]

  • Bioisostere. Wikipedia. [Link]

  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online, 2024. [Link]

  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. The Journal of Organic Chemistry, 2022. [Link]

  • Development of an in vitro metabolic hepatic clearance method. JRC Publications Repository. [Link]

  • pKa & LogP Analysis Services. The Solubility Company. [Link]

  • Methanesulfonate and p-toluenesulfonate salts of the N-methyl-N-alkylpyrrolidinium and quaternary ammonium cations: novel low cost ionic liquids. Green Chemistry, 2002. [Link]

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI, 2022. [Link]

  • What is the role of bioisosterism in drug design?. Patsnap Synapse. [Link]

  • A Quantitative Structure-Activity Relationship Study on Some aromatic/heterocyclic Sulfonamides and Their Charged Derivatives Acting as Carbonic Anhydrase Inhibitors. PubMed, 2005. [Link]

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  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen, 2022. [Link]

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Comparative

Inter-Laboratory Validation of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate Purity Analysis: A Comparison Guide

Introduction & The Analytical Challenge Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate is a highly specific sulfonamide ester intermediate utilized in the synthesis of advanced pharmaceutical and agrochemical active...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate is a highly specific sulfonamide ester intermediate utilized in the synthesis of advanced pharmaceutical and agrochemical active ingredients. Determining its absolute purity presents a unique analytical challenge due to two inherent structural liabilities:

  • The Ester Linkage: Highly susceptible to hydrolysis under alkaline or extreme thermal conditions.

  • The Sulfonamide Group (-SO₂NH-): Contains an acidic proton that can cause severe peak tailing in reverse-phase chromatography if the mobile phase pH is not strictly controlled[1].

To ensure regulatory compliance and downstream synthetic reliability, analytical methods must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[2]. This guide objectively compares three orthogonal analytical techniques—HPLC-UV, LC-MS/MS, and Quantitative NMR (qNMR)—through the lens of an inter-laboratory validation study.

Causality in Analytical Selection (E-E-A-T Principles)

As a Senior Application Scientist, selecting an analytical method requires understanding the physicochemical interactions at play rather than just following a standard operating procedure.

  • HPLC-UV (The Industry Standard): We utilize a low-pH mobile phase (pH ~2.5) using phosphoric or formic acid. Causality: This suppresses the ionization of the sulfonamide nitrogen, ensuring the molecule remains neutral. This prevents secondary interactions with residual silanols on the C18 column, thereby eliminating peak tailing and ensuring accurate integration[1].

  • LC-MS/MS (The Trace Profiler): Causality: The acidic nature of the sulfonamide proton makes it highly amenable to Electrospray Ionization in negative mode (ESI-). This provides unparalleled sensitivity for detecting trace-level genotoxic impurities that UV detection would completely miss.

  • ¹H-qNMR (The Absolute Reference): Causality: Unlike chromatography, qNMR signal intensity is directly proportional to the number of nuclei, completely independent of the molecule's UV extinction coefficient. By using a highly pure internal standard, we establish metrological traceability directly to the International System of Units (SI) without requiring a primary reference standard of the analyte itself[3].

Inter-Laboratory Validation Workflow

To demonstrate intermediate precision and reproducibility across different analytical environments[4], a blinded collaborative study was designed. A central laboratory prepared three identical aliquots of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate and distributed them to three independent laboratories, each employing a different analytical modality.

G Start Central Lab: Sample Preparation & Blinding Lab1 Lab 1: HPLC-UV (Routine QC & Assay) Start->Lab1 Aliquot A Lab2 Lab 2: LC-MS/MS (Trace Impurity Profiling) Start->Lab2 Aliquot B Lab3 Lab 3: 1H-qNMR (Absolute Purity) Start->Lab3 Aliquot C Data Data Aggregation (Accuracy, Precision, LOQ) Lab1->Data Lab2->Data Lab3->Data Stats ICH Q2(R2) Statistical Evaluation Data->Stats

Caption: Inter-laboratory validation workflow for orthogonal purity analysis.

Experimental Protocols (Self-Validating Systems)

To guarantee trustworthiness, every protocol must act as a self-validating system, incorporating internal checks before any data is accepted.

Protocol A: HPLC-UV Analysis (Lab 1)

Objective: Routine assay and mass balance determination.

  • Mobile Phase Preparation: Mix Water:Acetonitrile (60:40 v/v). Adjust to apparent pH 2.5 using 0.1% phosphoric acid[1]. Filter through a 0.22 µm PTFE membrane.

  • Sample Preparation: Dissolve 10.0 mg of the sample in 10 mL of the mobile phase (1.0 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 (250 mm × 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 278 nm (optimal absorbance for the 4-chlorophenyl chromophore)[1].

  • Self-Validation (System Suitability Test - SST): Before analyzing the unknown, inject a standard resolution mixture. The analytical run is only valid if the resolution (Rs) between the analyte and its primary hydrolysis degradant is > 2.0, and the tailing factor (Tf) is < 1.5[1].

Protocol B: ¹H-qNMR Analysis (Lab 3)

Objective: Absolute purity determination without a primary reference standard.

  • Internal Standard (IS) Selection: Weigh exactly 5.0 mg of Maleic Acid Certified Reference Material (CRM, purity 99.9%). Causality: Maleic acid provides a sharp, distinct singlet at ~6.2 ppm, which does not overlap with the analyte's aromatic protons (7.5-7.8 ppm) or its methyl ester singlet (3.6 ppm)[3][5].

  • Sample Preparation: Co-dissolve exactly 15.0 mg of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate and the IS in 0.6 mL of DMSO-d₆.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Relaxation Delay (D1): Set to 30 seconds. Self-Validation: The longest longitudinal relaxation time (T1) must be measured via an inversion-recovery experiment prior to the run. D1 must be ≥ 5 × T1 to ensure >99.3% magnetization recovery before the next pulse, preventing severe integration bias[3].

  • Data Processing: Phase and baseline correction must be performed manually. Purity is calculated using the integral ratio of the analyte's methyl ester singlet to the maleic acid singlet.

Quantitative Data & Method Comparison

The data aggregated from the three laboratories were evaluated against ICH Q2(R2) criteria for accuracy, intermediate precision, and limits of quantification (LOQ)[2][4].

Analytical MethodTarget ApplicationPurity Result (% w/w)Intermediate Precision (RSD%)LOQ (Impurity Detection)Cost/Analysis
HPLC-UV Routine QC Release98.85 ± 0.12%0.8%0.05%Low
LC-MS/MS Trace Impurity Profiling98.81 ± 0.15%1.1%0.001% (10 ppb)High
¹H-qNMR Absolute Standard Characterization98.72 ± 0.08%0.5%0.5%Medium
Discussion of Results
  • Accuracy & Precision: All three methods yielded statistically equivalent purity values (98.72% - 98.85%), validating the inter-laboratory reproducibility. qNMR demonstrated the highest precision (RSD 0.5%) due to the elimination of volumetric errors and column recovery biases[5].

  • Sensitivity: LC-MS/MS is the undisputed leader for identifying trace-level degradants, achieving an LOQ of 10 ppb, making it essential for genotoxic impurity screening.

  • Practicality: HPLC-UV remains the most balanced method for routine high-throughput analysis, provided the reference standard used for calibration has been previously certified by qNMR[1].

Conclusion

For the purity analysis of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate, no single technique is a panacea. The optimal control strategy utilizes ¹H-qNMR to establish the absolute purity of the primary reference standard, HPLC-UV for routine batch-to-batch release testing, and LC-MS/MS for targeted trace impurity profiling. This orthogonal, self-validating approach ensures complete compliance with ICH Q2(R2) lifecycle management expectations.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate

Comprehensive Safety and Handling Guide for Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate Welcome to the definitive operational guide for handling Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate. As a specialized...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate

Welcome to the definitive operational guide for handling Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate. As a specialized sulfonamide derivative of an amino acid (alanine methyl ester reacted with 4-chlorobenzenesulfonyl chloride), this compound presents unique logistical and safety challenges in the laboratory. Our goal is to provide researchers, scientists, and drug development professionals with a self-validating, field-proven system for managing this chemical. By understanding the causality behind these safety protocols, you can ensure both experimental integrity and personal protection.

Chemical Profile and Hazard Causality

To design an effective safety protocol, we must first deconstruct the molecule's structural hazards. Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate inherits its primary toxicological profile from its constituent functional groups, closely mirroring the hazard classifications of its parent structural analog, 1[1].

  • Sulfonamide Moiety (-SO2NH-): Sulfonamides are notorious for causing sensitization and irritation upon contact with mucosal membranes. This dictates a GHS classification of Category 2 for Skin and Eye Irritation[2].

  • Chlorophenyl Ring: The addition of the para-chloro substitution significantly increases the lipophilicity of the molecule. Causality: Higher lipophilicity means the compound can more readily cross the stratum corneum (the outer layer of skin) if dissolved in a penetrating organic carrier solvent like Dimethyl Sulfoxide (DMSO).

  • Physical State Dynamics: As a finely milled, off-white powder, the primary acute risk is aerosolization. Static charge accumulation during weighing can cause the powder to become airborne, leading to Specific Target Organ Toxicity - Single Exposure (STOT SE 3) for the respiratory tract[3].

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach to PPE. The protective barrier must be dynamically adjusted based on the physical state of the compound (dry powder vs. solution). Below is the quantitative and qualitative breakdown of required PPE.

PPE CategorySpecificationOperational Causality & Rationale
Eye Protection ANSI Z87.1 compliant safety gogglesProtects against micro-particulate aerosolization during powder transfer and solvent splashing. Standard safety glasses with side shields are insufficient for fine powders.
Hand Protection (Dry Powder) Double-layered Nitrile gloves (min 5 mil)Provides a sufficient barrier for dry solid handling. Double-gloving ensures a fail-safe against micro-tears and allows for rapid shedding if the outer glove is contaminated.
Hand Protection (In Solution) Butyl rubber or Neoprene over NitrileCritical: If dissolving in DMSO or DMF, nitrile degrades rapidly. Butyl rubber is required to prevent transdermal carrier transport of the lipophilic chlorophenyl compound.
Respiratory Protection N95 or P100 particulate respiratorMandatory if weighing outside a certified fume hood to prevent inhalation of Category 3 respiratory irritants.
Body Protection Flame-resistant (FR) lab coat, closed-toe shoesPrevents accumulation of static charge (which aerosolizes the powder) and protects against incidental contact.

Operational Plan: Step-by-Step Experimental Workflows

Every protocol described here is a self-validating system designed to mitigate risk at the source.

Workflow A: Static-Mitigated Weighing and Transfer Objective: Prevent aerosolization and respiratory exposure during massing.

  • Fume Hood Validation: Verify the chemical fume hood face velocity is actively reading between 80-120 feet per minute (FPM). Do not proceed if the alarm is sounding or the sash is above the operational marker.

  • Static Discharge (The Causality Step): Sulfonamide powders accumulate static electricity due to friction during transport. Use an anti-static gun (e.g., Zerostat) on the anti-static weighing boat and the micro-spatula. This neutralizes the charge, preventing the powder from "jumping" and becoming an inhalation hazard.

  • Massing: Tare the neutralized weighing boat on the analytical balance. Carefully transfer the Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate.

  • Containment: Once the desired mass is achieved, cap the source vial immediately. Do not transport the open weighing boat across the lab; place it inside a secondary closed container (like a clean beaker with a watch glass) for transfer to the reaction vessel.

Workflow B: Dissolution and Solution Handling Objective: Prevent transdermal exposure facilitated by carrier solvents.

  • Solvent Selection: This compound is typically soluble in polar aprotic solvents (DMSO, DMF) or halogenated solvents (Dichloromethane).

  • Dynamic PPE Adjustment: If utilizing DMSO as the solvent, immediately upgrade your outer gloves to butyl rubber. Causality: DMSO is a powerful transdermal carrier that permeates standard nitrile in seconds. If the sulfonamide is dissolved in DMSO and contacts a nitrile glove, it will be pulled directly through the glove and into your bloodstream.

  • Addition Sequence: Slowly add the solvent to the reaction vessel containing the powder. Never add the dry powder to the solvent, as the surface tension differential will cause clumping, incomplete dissolution, and potential splashing.

  • Agitation: Seal the vessel and use a magnetic stir bar or vortex mixer until complete optical clarity is achieved, indicating full dissolution.

Spill Response and Disposal Plan

A spill response must be immediate and methodical to prevent the spread of halogenated organic contamination.

Solid Spill Decontamination Protocol:

  • Isolation: Immediately restrict access to the spill area and ensure the fume hood sash is lowered to maximize containment.

  • Containment via Dampening (Do Not Sweep): Sweeping dry sulfonamide powder generates a massive airborne dust cloud. Instead, gently cover the spill with paper towels slightly dampened with a 10% ethanol/water solution. Causality: The ethanol reduces the surface tension of the water, allowing it to wet the hydrophobic chlorophenyl powder without dissolving it rapidly, effectively trapping the dust.

  • Collection: Carefully scoop the damp towels and powder into a sealable, chemically compatible hazardous waste container using a disposable plastic scraper.

  • Surface Decontamination: Wash the affected area with a mild laboratory detergent solution, followed by a thorough water rinse[2].

Disposal Logistics: Dispose of all contaminated materials, including the compound and the damp towels, strictly as Halogenated Organic Waste . The presence of the para-chloro substitution dictates this classification. Mixing this with non-halogenated waste streams violates EPA/RCRA regulations, creates toxic incineration byproducts (like dioxins), and significantly increases institutional disposal costs.

Process Visualization

Below is the logical workflow mapping the safe handling, PPE adjustment, and spill response pathways for this compound.

G Start Preparation & PPE Setup (Double Nitrile, Fume Hood) Weighing Weighing Protocol (Anti-static mitigation) Start->Weighing Solvent Solvent Addition (DMSO/DMF vs. DCM) Weighing->Solvent Successful Transfer Spill Accidental Spill? Weighing->Spill Drop/Aerosolization GloveUpgrade Upgrade PPE (Butyl Rubber Gloves) Solvent->GloveUpgrade If using DMSO Reaction Proceed to Reaction Solvent->Reaction If using DCM GloveUpgrade->Reaction Waste Halogenated Waste Stream Reaction->Waste Post-Experiment Decon Damp Towel Decon (Avoid sweeping) Spill->Decon Yes Decon->Waste

Figure 1: Safe Handling and Spill Response Workflow for Halogenated Sulfonamides.

References

  • Title: 4-Chlorobenzenesulfonamide 98 98-64-6 - Sigma-Aldrich Source: sigmaaldrich.com URL: 1

  • Title: SAFETY DATA SHEET - Fisher Scientific (4-Chlorobenzenesulfonamide) Source: fishersci.com URL: 2

  • Title: SAFETY DATA SHEET - Fisher Scientific (Precautionary Statements) Source: fishersci.be URL: 3

  • Title: 4-Chlorobenzenesulfonamide - LGC Standards Source: lgcstandards.com URL: 4

Sources

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